Product packaging for 5-Vinyl-1H-imidazole(Cat. No.:CAS No. 25189-76-8)

5-Vinyl-1H-imidazole

Cat. No.: B1347604
CAS No.: 25189-76-8
M. Wt: 94.11 g/mol
InChI Key: MHQZDNQHLGFBRN-UHFFFAOYSA-N
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Description

5-Vinyl-1H-imidazole (CAS 3718-04-5) is a high-purity (95%) chemical building block of significant interest in advanced materials and medicinal chemistry research. This compound features an imidazole heterocycle, an electron-rich aromatic system containing two nitrogen atoms, which is covalently linked to a reactive vinyl group. This unique structure allows it to participate in coordination chemistry and polymerization reactions, making it a valuable synthon for creating functionalized polymers and metal-organic complexes . Its primary research value lies in its role as a versatile ligand for constructing supramolecular architectures. The electron-rich nitrogen atoms of the imidazole ring can form coordination bonds with a wide range of metal ions, including platinum, silver, copper, and ruthenium . These resulting metal complexes are explored in various fields, from the development of novel hypergolic materials for propulsion systems to the design of compounds with potential medicinal properties . Furthermore, the vinyl group serves as an efficient "handle" for further functionalization via various coupling reactions or for incorporation into polymeric networks, enabling the creation of tailored smart materials . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules. Its structure is a subclass of vinylimidazoles, which are recognized as useful intermediates in molecular hybridization strategies—a technique that links different pharmacophores to create new chemical entities with enhanced biological profiles . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety procedures must be followed during handling, and it is recommended to store the material in a cool, dry environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2 B1347604 5-Vinyl-1H-imidazole CAS No. 25189-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQZDNQHLGFBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-76-8
Details Compound: 1H-Imidazole, 4-ethenyl-, homopolymer
Record name 1H-Imidazole, 4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501027781
Record name 4-Vinylimidazole
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Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25189-76-8, 3718-04-5
Record name NSC114471
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Vinylimidazole
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Synthetic Methodologies for 5 Vinyl 1h Imidazole and Its Functional Derivatives

Direct Synthetic Routes for 5-Vinyl-1H-imidazole

Direct synthesis methods provide fundamental pathways to this compound, primarily through the transformation of readily available precursors.

A well-established and frequently cited method for preparing 4(5)-vinylimidazole is the thermal decarboxylation of urocanic acid (4-imidazole acrylic acid). rit.edumdpi.commdpi.comrit.edu This process typically involves heating anhydrous urocanic acid under high vacuum. The solid precursor sublimes and decarboxylates at elevated temperatures, and the resulting this compound product is collected via distillation. rit.educore.ac.uk

The procedure, often based on the method developed by Overberger et al., involves heating urocanic acid to temperatures around 220-230°C under reduced pressure. rit.edumdpi.commdpi.com The crude product, which distills as a pale yellow oil, can be purified further by sublimation to yield white crystals. rit.edumdpi.com Yields for this reaction vary, with reports ranging from 56% to 65.7%. rit.edumdpi.commdpi.com

Table 1: Reported Conditions and Yields for Decarboxylation of Urocanic Acid
PrecursorReaction ConditionsYieldReference
Anhydrous Urocanic Acid220°C, vacuum, short path distillation65.7% (crude) rit.edu
Urocanic Acid230°C, 10 µm Hg vacuum58% (crude) mdpi.comrit.edu
trans-Urocanic Acid220°C, 1 mbar, distillation56% mdpi.com

Beyond the decarboxylation of urocanic acid, other strategies focus on introducing the vinyl moiety onto a pre-existing imidazole (B134444) ring. nuph.edu.ua These methods are part of a broader approach to functionalizing imidazole derivatives. nuph.edu.ua Key strategies include:

Condensation Reactions: The condensation of methylimidazoles with various carbonyl compounds can lead to the formation of a vinyl group. nuph.edu.ua

Wittig-type Reactions: The reaction of formylimidazoles with phosphorus ylides is a classic method for creating the carbon-carbon double bond of the vinyl group. nuph.edu.ua

Elimination Reactions: Dehydration of hydroxyethyl-substituted imidazoles or dehydrohalogenation of haloethyl-substituted imidazoles provides a direct route to the vinyl group. nuph.edu.ua

Multicomponent Reactions: More recent approaches include multicomponent reactions that utilize vinyl azides and aldehydes to construct the imidazole ring system with an inherent vinyl substituent. smolecule.com

Electrochemical Methods: Efficient synthesis of vinylimidazoles can also be achieved through electrochemical methods, which avoid the need for harsh chemical reagents. smolecule.com An electrochemically induced synthesis from vinyl azides and benzylamines has been developed to produce a range of imidazoles. researchgate.net

Catalytic Approaches in Imidazole Synthesis

Catalysis offers powerful tools for the synthesis and functionalization of imidazoles, providing high efficiency, selectivity, and functional group tolerance.

Ruthenium-catalyzed olefin cross-metathesis is a highly effective reaction for the functionalization of vinyl-substituted heterocycles. uib.noorganic-chemistry.org This method allows for the selective coupling of vinylimidazole with a variety of terminal alkenes, leading to functionalized imidazole derivatives with good to high yields. uib.no The reaction involves the transalkylidenation between two different alkenes, catalyzed by ruthenium carbene complexes like the Grubbs catalysts. organic-chemistry.org

Optimization studies have identified ideal conditions for the cross-metathesis of vinylimidazole, often involving microwave heating and specific catalyst loadings without the need for additives that are sometimes used to prevent catalyst decomposition in the presence of amines. uib.no Phosphine-free ruthenium benzylidene complexes containing imidazole ligands have proven effective for cross-metathesis reactions at high temperatures. mdpi.com

Table 2: Ruthenium-Catalyzed Cross-Metathesis of Vinylimidazole
Vinylimidazole SubstrateAlkene PartnerCatalyst TypeKey FindingsReference
1-AUX-4-vinylimidazole1-HexeneRuthenium-basedOptimal conditions identified through statistical experimental design, achieving high yields without additives. uib.no
General Vinyl HeterocyclesVarious AlkenesGrubbs II, Hoveyda-Grubbs IIEfficient for constructing functionalized olefins, including vinyl boronates and halides. researchgate.netnih.gov researchgate.netnih.gov
General AlkenesGeneral AlkenesImidazole Ligand Ru-ComplexesEffective for high-temperature reactions where phosphine-containing catalysts may fail. mdpi.com

Copper catalysis is widely used for the synthesis of imidazoles and for the formation of C-N bonds, including the vinylation of N-heterocycles. The Ullmann cross-coupling reaction, a classic copper-catalyzed method, has been adapted for the reaction of vinyl bromides with imidazole using copper(I) oxide (Cu2O) as an efficient and economical catalyst. researchgate.net This system, often enhanced with a ligand like ethyl 2-oxocyclohexanecarboxylate, demonstrates high catalytic activity and produces the desired N-vinylimidazole products in good to excellent yields with retention of the vinyl group's stereochemistry. researchgate.netnih.gov

Other copper-catalyzed approaches include:

The oxidative coupling of α,β-unsaturated aldehydes with amidines to produce highly functionalized 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. rsc.org

Three-component reactions involving α,β-unsaturated ketoximes, paraformaldehyde, and amines to yield imidazoles. organic-chemistry.org

N-arylation reactions to form imidazole precursors, such as the synthesis of 2-(trichloromethyl)-1H-benzo[d]imidazole from 2-iodoaniline (B362364) and trichloroacetonitrile (B146778) using a Cu(I) catalyst. benthamdirect.com

Table 3: Examples of Copper-Catalyzed Reactions for Imidazole Synthesis
ReactantsCatalyst SystemProduct TypeKey FeaturesReference
Vinyl Bromides, ImidazoleCu2O / ethyl 2-oxocyclohexanecarboxylateN-VinylimidazolesEconomical, good to excellent yields, ligand-assisted. researchgate.net
Alkenyl Halides, N-HeterocyclesCu(I) / 2-Pyridin-2-yl-1H-benzoimidazoleVinyl C-N Coupled ProductsMild conditions, low catalyst loading, versatile, high functional group tolerance. nih.gov
Amidines, α,β-Unsaturated AldehydesCopper Catalyst1,2,4-Trisubstituted ImidazolesHigh atom economy, mild conditions, preserves aldehyde functionality. rsc.org

Zinc-based heterogeneous catalysts have gained prominence in organic synthesis due to their non-toxic, affordable, and reusable nature. researchgate.net These catalysts are particularly effective in multicomponent reactions for constructing the imidazole organic framework. researchgate.net The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed from the reaction mixture by filtration. researchgate.netnih.gov

Examples of zinc-based catalytic systems include:

Zinc Oxide (ZnO) Nanorods: ZnO nanorods have been successfully used as mild, effective, and reusable catalysts for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles in water, highlighting an environmentally friendly approach. tandfonline.com

Zinc-Based Metal-Organic Frameworks (MOFs): A MOF composed of zinc, 4,4'-bipyridine, and 1,3,5-benzene tricarboxylic acid (Zn-Bp-BTC MOF) has been shown to efficiently catalyze Knoevenagel condensation and multicomponent reactions for benzimidazole (B57391) synthesis. rsc.org

Zinc-Boron Nitride (Zn-BNT): A synthesized Zn-BNT material serves as a highly reusable catalyst for producing benzimidazoles from o-phenylenediamines and various aldehydes under microwave conditions, demonstrating high yields and catalyst stability over multiple cycles. nih.gov

The primary advantage of these zinc-based systems is their contribution to greener chemistry by reducing waste and allowing for catalyst recycling. researchgate.netnih.gov

Multicomponent Reaction Strategies for Substituted Vinylimidazoles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, atom-economical step. researchgate.net These reactions are particularly valuable for generating libraries of substituted imidazoles for various applications. researchgate.net

Reactions Involving Vinyl Azides, Aldehydes, and Amines

A notable multicomponent approach for the synthesis of 1,2,5-trisubstituted imidazoles involves the reaction of vinyl azides, aromatic aldehydes, and aromatic amines. acs.org This method, catalyzed by a Brønsted acid under metal-free conditions, offers a straightforward and efficient pathway to these imidazole derivatives. acs.orgorganic-chemistry.org The reaction proceeds with high regioselectivity and demonstrates broad functional group compatibility. acs.org The process is believed to involve the in situ formation of an imine from the aldehyde and amine, which then reacts with the vinyl azide (B81097). The vinyl azide, a versatile building block, can generate various nitrogen-containing reactive species. acs.orgscispace.com

An alternative strategy employs an electrochemically induced synthesis from vinyl azides and benzyl (B1604629) amines. nih.gov This process involves the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate from the vinyl azide. This intermediate subsequently reacts with benzyl amine and an in situ generated imine, leading to the target imidazole after cyclization and aromatization. nih.gov

Table 1: Examples of Multicomponent Synthesis of 1,2,5-Trisubstituted Imidazoles

Vinyl Azide Derivative Aromatic Aldehyde Aromatic Amine Catalyst Product
(1-azidovinyl)aryl derivatives Aromatic aldehydes Aromatic amines Benzoic acid 1,2,5-trisubstituted imidazoles

Four-Component Condensations

Four-component reactions further enhance the complexity and diversity of the resulting imidazole derivatives. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Another example is the four-component Debus-Radziszewski reaction, which has been utilized for the rational construction of functionalized covalent organic frameworks incorporating imidazole moieties. researchgate.net This reaction involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and a source of ammonia. Furthermore, four-component reactions have been developed for the synthesis of related heterocyclic systems like pyranopyrazoles, highlighting the versatility of this approach in heterocyclic chemistry. beilstein-journals.orgresearchgate.net

Denitrogenative Transformation of Triazole Precursors

The denitrogenative transformation of triazole precursors represents another elegant strategy for the synthesis of functionalized imidazoles. This approach leverages the inherent reactivity of the triazole ring, which can undergo ring-opening and rearrangement upon activation.

An efficient method for accessing novel 2-substituted 1H-imidazole derivatives is based on the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This process involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate into the O-H bond of various alcohols. mdpi.comnih.gov The stability of the 1,2,3-triazole core is significantly influenced by the electronic nature of its substituents. mdpi.com The use of NH-1,2,3-triazoles as readily available building blocks in these transformations provides a convenient route to various nitrogen heterocycles. rsc.org Transition metal-catalyzed denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles has also been reported to yield imidazoles. nih.gov

Regioselective Synthesis of Vinylimidazole Isomers and Derivatives

The regioselective synthesis of vinylimidazole isomers is crucial for controlling the substitution pattern on the imidazole ring and, consequently, the properties of the final molecule.

Synthesis of 1-Vinyl-1H-imidazole Derivatives

A scalable and environmentally friendly two-step method for the synthesis of 1-vinylimidazoles has been developed. osti.gov This process begins with the ring-opening reaction of substituted imidazoles with ethylene (B1197577) carbonate to form N-hydroxyethylimidazole precursors. These intermediates are subsequently dehydrated to the corresponding 1-vinylimidazoles via a base-catalyzed reactive distillation. osti.gov For the synthesis of electron-poor N-vinylimidazole derivatives, a method involving the reaction of phosphorus ylides with silica (B1680970) nanoparticles under solvent-free conditions has been reported. iau.ir The phosphorus ylides are generated from the reaction of triphenylphosphine (B44618) and acetylenic esters with an NH-acid like imidazole. iau.ir

Synthesis of 4-Vinyl-1H-imidazole and its Derivatives

Various methods have been established for the preparation of 4-vinylimidazole derivatives. acs.org One common approach involves the use of 4-iodoimidazoles as starting materials. acs.org Another route utilizes urocanic acid. acs.org For instance, 1-Trityl-4-vinyl-1H-imidazole can be synthesized and is noted for its reactivity with boronic acid and its potential use in pericyclic reactions. biosynth.comcore.ac.uk The synthesis of 1-AUX-4-vinyl-1H-imidazole, where AUX is a protecting group, can be achieved from 1H-imidazole-4-carbaldehyde via a Wittig or Tebbe reaction. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Vinyl-1H-imidazole
4-Vinyl-1H-imidazole
1,2,5-Trisubstituted imidazoles
1,2,4-Trisubstituted 1H-imidazoles
2-Bromoacetophenone
Ammonium acetate
5-Amino-1,2,3-triazoles
5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles
N-hydroxyethylimidazole
Ethylene carbonate
Triphenylphosphine
Acetylenic esters
4-Iodoimidazoles
Urocanic acid
1-Trityl-4-vinyl-1H-imidazole
1H-imidazole-4-carbaldehyde
Vinyl azides
Benzyl amines
2H-azirine
N-sulfonyl-1,2,3-triazoles

Synthetic Access to Substituted Vinyl-1H-imidazoles (e.g., Nitro-, Alkyl-, Aryl-substituted)

The functionalization of the vinyl-1H-imidazole scaffold is crucial for modulating its chemical and physical properties for various applications. Synthetic strategies have been developed to introduce a range of substituents, including nitro, alkyl, and aryl groups, onto either the imidazole ring or the vinyl moiety. These methods generally involve either the direct functionalization of a pre-existing vinylimidazole or the construction of the imidazole ring from already substituted precursors.

Nitro-Substituted Vinyl-1H-imidazoles

The introduction of a nitro group, a potent electron-withdrawing group, significantly alters the electronic profile of the vinyl-imidazole molecule.

One primary method for synthesizing 5-(2-nitrovinyl)imidazoles is through the condensation of formylimidazoles with nitroalkanes. Research has shown that 1-substituted 4-chloro-5-(2-nitrovinyl)imidazoles can be prepared by heating 1-substituted 4-chloro-5-formylimidazoles with an excess of nitromethane (B149229) or nitroethane. nuph.edu.ua This reaction, conducted in the presence of anhydrous ammonium acetate, proceeds with yields ranging from 71–83%. nuph.edu.ua These resulting nitrovinylimidazoles are activated alkenes, susceptible to further reactions like the Michael addition. nuph.edu.ua

Another approach targets the synthesis of N-vinyl derivatives. For instance, 2-nitro-1-vinyl-1H-imidazole has been efficiently synthesized from the reaction of 2-nitroimidazole (B3424786) (azomycin) with 1,2-dibromoethane. mdpi.comresearchgate.net While the initial goal might be the synthesis of an alkylating agent like 1-(2-bromoethyl)-2-nitro-1H-imidazole, a change in reaction conditions such as temperature can favor the elimination reaction, leading to the vinylic product. researchgate.net This method provides a direct route to N-vinylated nitroimidazoles. mdpi.com

Furthermore, functional groups can be introduced onto the vinyl chain of a 2-nitro-1H-imidazole core. Studies have described the preparation of 2-nitro-1H-imidazoles where the 5-vinyl chain is modified to bear functional groups such as formyl (CHO), acetyl (COCH3), or an additional nitro (NO2) group. nih.gov

Table 1: Synthesis of Nitro-Substituted Vinyl-1H-imidazoles

Starting Material Reagent(s) Product Yield Ref.
1-Substituted 4-chloro-5-formylimidazole Nitromethane or Nitroethane, Ammonium acetate 1-Substituted 4-chloro-5-(2-nitrovinyl)imidazole 71-83% nuph.edu.ua

Alkyl- and Aryl-Substituted Vinyl-1H-imidazoles

The synthesis of alkyl- and aryl-substituted vinyl-1H-imidazoles can be achieved through various modern synthetic methodologies, including cross-coupling reactions and ring formation strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds. Imidazoles bearing vinyl and aryl substituents at the 4-position can be synthesized using these methods. thieme-connect.com The process often involves the use of an N-protected imidazol-4-yl organometallic reagent, such as a tin (Stille coupling) or zinc (Negishi-type coupling) species. thieme-connect.com For example, 4-iodo-1-tritylimidazole (B30481) can be converted into its corresponding organotin or organozinc reagent. thieme-connect.com This intermediate is then coupled with various aryl or vinyl halides (bromides, iodides) or triflates in the presence of a palladium catalyst, like Pd(PPh3)4, to afford the 4-substituted product in good yields (67–80%). thieme-connect.com A final deprotection step under acidic conditions removes the trityl group to yield the desired 4-substituted-1H-imidazole. thieme-connect.com

Synthesis from Vinyl Azides

Vinyl azides have emerged as versatile building blocks for constructing nitrogen-containing heterocycles, including substituted imidazoles. rsc.org These reactions often proceed through the thermal decomposition of the vinyl azide to a highly reactive 2H-azirine intermediate. rsc.org

One strategy involves the annulation of vinyl azides with activated imines (like imidates or thioamidiums) to produce poly-functionalized imidazoles. rsc.orgrsc.org Another approach is the reaction of vinyl azides with amidines, which can proceed under catalyst-free conditions to yield 2,4-disubstituted imidazoles. nih.gov An electrochemically induced method has also been developed, where vinyl azides react with benzyl amines to form 1,2,4-trisubstituted imidazoles in yields of 30-64%. nih.govmdpi.com These methods are valuable for creating imidazoles with diverse aryl and alkyl substitution patterns, as the substituents are incorporated from the starting azide and amine/amidine components. nih.govnih.gov

Table 2: Synthesis of Aryl-Substituted Imidazoles from Vinyl Azides

Vinyl Azide Substituent (R1) Benzyl Amine Substituent (R2) Product Yield Ref.
Phenyl 4-(tert-butyl)benzyl 1-Benzyl-4-(4-(tert-butyl)phenyl)-2-phenyl-1H-imidazole 64% mdpi.com
Phenyl m-tolyl 1-Benzyl-2-phenyl-4-(m-tolyl)-1H-imidazole 44% mdpi.com

Functionalization via Formylimidazoles

A classical yet effective approach to alkenyl-substituted imidazoles involves the functionalization of formylimidazoles. nuph.edu.ua This can be achieved through condensation reactions with compounds containing an activated methylene (B1212753) group or via Wittig-type reactions with phosphorus ylides. For example, the Wittig reaction between an N-protected imidazole-4-carbaldehyde and a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide in the presence of a base like t-BuOK, can generate the corresponding 4-vinyl-1H-imidazole derivative. researchgate.net This approach allows for the introduction of various substituents on the vinyl group, depending on the structure of the chosen ylide.

Polymerization Science and Macromolecular Architectures of 5 Vinyl 1h Imidazole

Design and Synthesis of 5-Vinyl-1H-imidazole Copolymers

Copolymerization of this compound with other monomers is a key strategy to create multifunctional materials that combine the properties of the imidazole (B134444) group with those of other functional units.

Copolymers of vinylimidazole and acrylic acid (AA) are of significant interest as they are polyampholytes, containing both acidic (carboxylic) and basic (imidazole) groups. researchgate.net These materials exhibit pH-responsive behavior and are used in applications such as bioseparation and as hydrogel supports for catalysts. mdpi.comresearchgate.net

The free-radical copolymerization of 1-vinylimidazole (B27976) with the sodium salts of acrylic acid and methacrylic acid has been studied to determine the monomer reactivity ratios. researchgate.net Using the sodium salt of the acid monomer is a preferred strategy to ensure reproducibility in radical polymerization. researchgate.net The reactivity ratios indicate the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer.

A novel poly(acrylic acid-co-vinyl imidazole) hydrogel-supported palladium catalyst has been prepared via heat-initiated polymerization. mdpi.com The process involved forming a complex between vinyl imidazole and palladium chloride before copolymerizing with neutralized acrylic acid in the presence of a crosslinker. mdpi.com This demonstrates the utility of the copolymer as a scaffold for metallic catalysts.

Table 2: Reactivity Ratios for Copolymerization of 1-Vinylimidazole (M1) with Acrylate (B77674) Monomers (M2)

Comonomer (M2)r1 (1-Vinylimidazole)r2 (Comonomer)Reference
Sodium Acrylate0.54 ± 0.061.3 ± 0.3 researchgate.net
Sodium Methacrylate0.23 ± 0.012.6 ± 0.2 researchgate.net

Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible polymer known for its excellent film-forming properties. mdpi.com Integrating vinylimidazole into PVA-based materials can enhance properties like proton conductivity or introduce specific functionalities. thaiscience.info This is often achieved by creating polymer blends or composites.

For instance, proton-conducting membranes have been developed by blending poly(styrene sulfonic acid-co-vinyl imidazole) (PSSA-co-PVIm) with PVA and imidazole. thaiscience.info In this system, PVA provides mechanical stability and good film-forming characteristics, while the PSSA-co-PVIm copolymer and free imidazole facilitate proton transport. thaiscience.info The preparation involves dissolving the components in water, casting the solution, and drying to form a self-standing film. thaiscience.info The thermal stability of these blend membranes is influenced by the components, with decomposition onsets observed around 140°C. thaiscience.info While this example uses a copolymer, direct grafting or blending of poly(this compound) with PVA is a plausible route to similar functional materials. Other studies have also shown that incorporating imidazole-based compounds, such as reactive ionic liquids or zeolitic imidazolate frameworks (ZIF-8), into PVA films can enhance thermal and mechanical stability. mdpi.comnih.gov

The copolymerization of vinylimidazole with styrenic and acrylate monomers allows for the creation of materials with a wide range of properties, from specialty rubbers to functional coatings. google.comjustia.com For example, copolymers of 1-vinylimidazole have been prepared with comonomers like styrene (B11656) and various alkyl (meth)acrylates. google.comjustia.com

A specific example is the synthesis of poly(styrene sulfonic acid-co-vinyl imidazole) via conventional free radical polymerization, using potassium persulfate as an initiator. thaiscience.info The resulting copolymers can be blended with other polymers, like PVA, to create functional materials such as proton-conducting membranes for fuel cells. thaiscience.info The ratio of the styrenic monomer to vinylimidazole in the feed can be varied to tune the properties of the final copolymer. thaiscience.info

Table 3: Examples of Vinylimidazole Copolymers with Styrenic and Acrylate Monomers

Vinylimidazole TypeComonomerPolymerization MethodApplication/FindingReference
1-VinylimidazoleStyrene, Acrylonitrile, AcrylatesFree RadicalUsed as additives in detergents to inhibit dye transfer. google.comjustia.com
Vinyl ImidazoleStyrene Sulfonic Acid (SSA)Free RadicalBlended with PVA to form proton-conducting membranes. thaiscience.info
1-vinyl-2-methylimidazoleStyrene, Methyl MethacrylateFree Radical (AIBN initiated)Kinetic study to determine copolymerization parameters. researchgate.net

Cross-linking Chemistry and Hydrogel Formation

The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a functional imidazole ring, makes it a valuable component in the synthesis of cross-linked polymer networks and hydrogels. riverlandtrading.com

This compound can function as a cross-linking agent, enhancing the mechanical, thermal, and chemical properties of polymeric materials. riverlandtrading.com Its participation in polymerization reactions leads to the formation of three-dimensional networks, which are the basis for hydrogels, resins, and various coatings. riverlandtrading.com For instance, adsorbent copolymers of polyvinylimidazole/polyvinylpyrrolidone (PVI/PVP) are produced through "popcorn" polymerization where N,N´-divinylimidazolidin-2-one is used as a crosslinking agent. oiv.int This demonstrates the integration of vinylimidazole derivatives in creating cross-linked structures for specific applications. Another example includes the use of 4-vinyl-substituted pyrimidine (B1678525) nucleosides designed as cross-linking agents that can form interstrand cross-links with RNA and DNA. oup.com

Gamma radiation is a well-established method for inducing cross-linking in polymer solutions to form hydrogels. nih.gov This technique utilizes high-energy gamma rays to generate radicals on polymer chains, leading to the formation of a cross-linked network. nih.govtudelft.nl The process can be influenced by the radiation dose, which controls the crosslink density and, consequently, the properties of the resulting hydrogel. tudelft.nl

In the context of vinylimidazole, radiation-induced grafting is a key process. cosmosscholars.com Ionizing radiation creates free radicals on a base polymer, which then initiate the polymerization of the vinylimidazole monomer, resulting in a graft copolymer. cosmosscholars.com The efficiency of this grafting process, measured by the degree of grafting (DG), is sensitive to the absorbed radiation dose. Studies have shown that the DG of 1-vinylimidazole onto polymers like PVDF increases with the radiation dose up to a certain point (e.g., 60 kGy), after which it may decrease. cosmosscholars.com The choice of solvent also plays a significant role in the grafting efficiency. cosmosscholars.com Furthermore, gamma irradiation can affect the stability of the imidazole ring itself. At high doses, degradation of the imidazole structure can occur. semanticscholar.org

The following table summarizes the effect of absorbed dose on the degree of grafting of 1-vinylimidazole onto PVDF in different solvents.

SolventAbsorbed Dose (kGy)Degree of Grafting (wt. %)
Cyclohexene6085.52
Butanol6027.51
1,4-Dioxane60145.93
Data sourced from a study on radiation-induced grafting of 1-vinylimidazole onto PVDF. cosmosscholars.com

Covalently cross-linked nanogels are nano-sized hydrogel particles with applications in fields like drug delivery and sensing. mdpi.comresearchgate.netnih.gov Radical polymerization is a common and cost-effective method for their synthesis. mdpi.comresearchgate.netnih.gov In the formation of these nanogels, functional monomers like 4-vinyl-1H-imidazole are copolymerized with a backbone monomer and a cross-linker. mdpi.comresearchgate.net

The table below shows the effect of the cross-linker to monomer ratio on the properties of NIPAM-based nanogels.

Nanogel IDMonomer Composition (mol %)Particle Size (nm)
N7NIPAM/MBA (80:20)4-9
N19NIPAM/MBA (95:5)4-9
N20NIPAM/MBA (90:10)4-9
Data from a study on covalently crosslinked nanogels. mdpi.com

Functional Polymeric Materials Derived from this compound

The unique chemical properties of the imidazole group make this compound a valuable monomer for the synthesis of a variety of functional polymeric materials. riverlandtrading.com

Polymer electrolytes based on vinylimidazole have shown significant promise for next-generation battery technologies, particularly for calcium batteries. nih.govchemrxiv.orgresearchgate.netnih.gov These electrolytes often take the form of a gel polymer electrolyte (GPE), which consists of a polyvinylimidazole (PVIm) host infused with a liquid vinylimidazole solvent and a salt, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂). nih.govchemrxiv.orgresearchgate.net

The imidazole group offers several advantages over traditional ether-based polymer electrolytes. nih.gov It has a high donor number, dielectric constant, and dipole moment, which facilitate good salt dissociation. nih.gov The coordination of calcium ions with the imidazole groups is strong, leading to high ionic conductivities, with room temperature values reported to be greater than 1 mS/cm. nih.govchemrxiv.orgresearchgate.netnih.gov The concentration of the salt can influence the degree of cross-linking and the molecular weight of the resulting polymer. nih.gov For instance, higher salt concentrations can lead to increased cross-linking and higher molecular weights. nih.gov

The table below presents a comparison of the properties of ether and imidazole moieties relevant to their application in polymer electrolytes.

PropertyEtherImidazole
Dielectric Constant~7~37
Donor Number (kcal/mol)~9~20
Dipole Moment (Debye)~1.2~3.8
Data highlighting the superior properties of the imidazole group for electrolyte applications. nih.gov

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule, often referred to as a "template". semanticscholar.orggoogle.comwm.edu The process of creating MIPs involves polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. wm.edu After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. wm.edu

1-Vinylimidazole is frequently used as a functional monomer in the synthesis of MIPs. semanticscholar.orgsigmaaldrich.com Its imidazole group can form specific interactions, such as hydrogen bonds, with the template molecule, which is crucial for the formation of selective binding sites. wm.edu For example, MIPs have been developed for the selective extraction of various compounds from complex matrices like water and wastewater. semanticscholar.org In one instance, 1-vinylimidazole was selected as a functional monomer for an MIP designed to adsorb a specific dye, demonstrating an adsorption capacity significantly higher than the corresponding non-imprinted polymer (NIP). semanticscholar.org The selection of the functional monomer is a critical step in MIP design and can be guided by computational simulations to assess the interaction energy between the monomer and the template. google.com

The following table illustrates the enhanced performance of a molecularly imprinted polymer compared to a non-imprinted polymer for dye adsorption.

PolymerAdsorption Capacity (mg g⁻¹)
Molecularly Imprinted Polymer (MIP)6.93
Non-Imprinted Polymer (NIP)2.84
Data from a study on the application of MIPs in water analysis. semanticscholar.org

Ion-Imprinted Polymeric Hybrid Copolymers

Ion-imprinted polymers (IIPs) are a class of materials designed with recognition sites for specific ions. The synthesis of these polymers often involves the use of this compound (also known as 1-Vinylimidazole) as a functional monomer. fishersci.casigmaaldrich.comresearchgate.net These materials are frequently prepared as hybrid copolymers, notably with silica (B1680970). fishersci.cacnrs.fr

The process of creating an ion-imprinted polyvinylimidazole-silica hybrid copolymer involves several key steps. fishersci.cathegoodscentscompany.com Initially, a complex is formed between the target metal ion (the template) and the functional monomer, this compound. The imidazole group acts as a ligand, binding to the metal ion. This complex is then copolymerized with a cross-linking agent and a silica precursor. cnrs.frlut.fi After polymerization, the template ion is removed, leaving behind cavities within the polymer matrix that are specifically shaped and chemically tailored to re-bind the target ion with high selectivity. cnrs.fr This technique has been successfully applied for the selective extraction and determination of ions like Pb(II). cnrs.frthegoodscentscompany.comlut.fi

The synthesis can be carried out through various methods, including bulk polymerization, where a template, monomer, and cross-linking agent are mixed together before polymerization. ekb.eg For instance, vanadyl sulphate hydrate (B1144303) has been used as a template with 1-vinyl imidazole as the monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the crosslinker to create IIPs for vanadium(IV) detection. ekb.eg

Component Function in Ion-Imprinted Polymer Synthesis Example
Template IonDetermines the shape and binding characteristics of the imprinted cavity.Pb(II), Cd(II), Vanadium(IV) cnrs.frthegoodscentscompany.comekb.eg
Functional MonomerBinds to the template ion and forms the recognition sites.This compound fishersci.casigmaaldrich.com
Hybrid ComponentProvides structural support and enhances material properties.Silica fishersci.cacnrs.fr
Cross-linkerCreates a stable, three-dimensional polymer network.Ethylene glycol dimethacrylate (EGDMA) ekb.eg

Magnetic Polymeric Microbeads

This compound is also a key component in the synthesis of magnetic polymeric microbeads. fishersci.casigmaaldrich.com These microbeads are composite materials that combine the properties of a magnetic core with a functional polymer shell. A common example involves the copolymerization of this compound and divinylbenzene (B73037) (DVB) to form the polymer shell around magnetic nanoparticles. fishersci.casigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The preparation of these magnetic-poly(divinylbenzene-1-vinylimidazole) microbeads allows for the creation of materials that can be easily manipulated with an external magnetic field. thegoodscentscompany.comgoogle.com The imidazole groups on the surface of the microbeads provide active sites for various applications, such as the adsorption and separation of specific molecules or ions. thegoodscentscompany.com For instance, these microbeads have been synthesized for the purpose of adsorbing Cr(VI) ions from aqueous solutions. thegoodscentscompany.com The synthesis method can involve swelling polymer particles in a solution containing magnetic nanoparticles, allowing the nanoparticles to enter the polymer interior. google.com

Component Role in Magnetic Microbead Structure
Magnetic CoreProvides magnetic responsiveness for easy separation.
Functional MonomerProvides active binding sites on the bead surface.
Co-monomer/Cross-linkerForms the stable polymer matrix of the shell.

Anion Exchange Polymers for Separation Science

Polymers based on this compound are extensively researched for their use in anion exchange membranes (AEMs). rsc.orgresearchgate.net The imidazole group can be quaternized to create fixed positive charges on the polymer backbone, which facilitates the transport of anions. rsc.orgresearchgate.net These AEMs are crucial components in technologies like fuel cells and electrodialysis. rsc.orgresearchgate.netresearchgate.net

The synthesis of these anion exchange polymers often involves the free-radical polymerization of vinyl imidazole, sometimes in combination with other monomers or cross-linkers, to create robust membrane structures. rsc.orgmdpi.com For example, poly(vinyl imidazole) can be crosslinked with other polymers like poly(ether sulfone) to enhance mechanical and thermal stability while creating continuous hydroxide (B78521) transport channels. rsc.org The resulting membranes exhibit properties such as high hydroxide conductivity and good dimensional stability. rsc.orgresearchgate.net Researchers have developed various crosslinked vinylimidazole-based polymers to optimize properties for specific applications, such as the extraction of phenolic acids. mdpi.com

Property Significance for Anion Exchange Membranes Achieved Values
Hydroxide ConductivityMeasures the efficiency of anion transport through the membrane.Up to 78.5 mS/cm at 80 °C reported for a crosslinked PES/PVIIL membrane. rsc.org
Ion Exchange Capacity (IEC)Quantifies the number of fixed charges in the polymer.1.86 meq/g reported for a PVBC-c-PVIm interpenetrating network membrane. researchgate.net
Alkaline StabilityDetermines the membrane's durability in alkaline environments.Stable in 4 M KOH at 60 °C for 1320 hours for a PVBC-c-PVIm membrane. researchgate.net
Water UptakeInfluences conductivity and dimensional stability.39.4% reported for a PVBC-c-PVIm membrane. researchgate.net

Thermal Behavior, Stability, and Degradation Mechanisms of Poly(this compound)

The thermal stability of poly(this compound) (PVIm) is a critical factor for its application in high-temperature settings such as fuel cells and catalysis. acs.orgfigshare.com Detailed investigations have revealed that the thermal decomposition of PVIm is a complex process governed by multiple simultaneous reactions. acs.orgrsc.org

Analysis of Thermal Decomposition Pathways

The thermal degradation of PVIm primarily occurs in a single main step over a temperature range of approximately 340–500 °C. figshare.comresearchgate.net Analysis using techniques like Thermogravimetry-Mass Spectrometry (TG-MS) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) has identified two main decomposition pathways: side group elimination and free-radical depolymerization. acs.orgresearchgate.net These reactions happen nearly at the same time, distinguishing PVIm from other vinyl polymers like poly(vinyl chloride) (PVC) or poly(vinyl acetate) (PVAc), which typically show two distinct decomposition steps. acs.orgresearchgate.net

The major products resulting from these pathways are 1H-imidazole and the monomer, 1-vinylimidazole, respectively. acs.orgresearchgate.net Minor products, including benzene (B151609) and various alkyl aromatics, are also formed, likely from the cyclization and aromatization of polyene sequences created in the polymer backbone during degradation. researchgate.net

Side Group Elimination Processes

Side group elimination is a fundamental process in the thermal degradation of many polymers where groups attached to the main chain are stripped off. wikipedia.organalytix.co.uk In the case of PVIm, this process involves the cleavage of the imidazole side group from the polymer backbone. acs.org This reaction is initiated by the homolytic scission of the carbon-nitrogen bond connecting the imidazole ring to the main chain. acs.orgresearchgate.net

This mechanism contrasts with the "zip-elimination" observed in polymers like PVC, where the elimination of a side group on one unit triggers the elimination on adjacent units. acs.orgresearchgate.net The primary product of this side group elimination in PVIm is 1H-imidazole. acs.orgrsc.org The onset temperature for the formation of 1H-imidazole is around 400 °C. acs.org The process leads to the formation of macroradicals and conjugated double bonds (polyenes) along the polymer chain. researchgate.net

Degradation Process Description Primary Product Onset Temperature
Side Group EliminationHomolytic scission of the C-N bond between the backbone and the imidazole ring. acs.orgresearchgate.net1H-imidazole acs.orgrsc.org~400 °C acs.org

Depolymerization and Monomer Regeneration

Depolymerization, also known as unzipping, is a degradation pathway where a polymer chain breaks down into its constituent monomers. wikipedia.orgresearchgate.net For PVIm, this process occurs via a free-radical mechanism initiated by random scission of the main polymer chain. acs.orgrsc.org This main chain scission creates macroradicals that then depropagate, releasing monomer units. acs.orgacs.org

The primary product of this depolymerization is the monomer, this compound (1-vinylimidazole). acs.orgresearchgate.net The formation of the monomer starts at a slightly higher temperature than side group elimination, at approximately 430 °C. acs.org The regeneration of the monomer through thermal depolymerization is a key consideration for chemical recycling, aiming to move towards a circular polymer economy. rsc.orgethz.ch

Degradation Process Description Primary Product Onset Temperature
DepolymerizationFree-radical main chain scission followed by depropagation ("unzipping"). acs.orgrsc.org1-Vinylimidazole (Monomer) acs.orgresearchgate.net~430 °C acs.org

Coordination Chemistry of 5 Vinyl 1h Imidazole

Coordination Modes of the Vinylimidazole Moiety to Metal Centers

5-Vinyl-1H-imidazole possesses two primary coordination sites: the nitrogen atoms of the imidazole (B134444) ring and the double bond of the vinyl group. This dual functionality allows for several coordination modes, including monodentate, bidentate, and bridging interactions.

The most common coordination mode of this compound involves the donation of the lone pair of electrons from one of the imidazole nitrogen atoms to a metal center. This interaction is analogous to that observed in other imidazole-containing ligands. The specific nitrogen atom involved in coordination can depend on steric and electronic factors. Typically, the less sterically hindered nitrogen atom is favored for coordination.

In a neutral this compound ligand, coordination usually occurs through the sp2-hybridized nitrogen atom that is not bonded to a hydrogen atom. This results in the formation of a stable metal-nitrogen bond, leaving the vinyl group available for further reactions or interactions. This mode of coordination is prevalent in a wide range of transition metal complexes.

The vinyl group of this compound can also coordinate to a metal center in a side-on fashion, where the π-electrons of the carbon-carbon double bond interact with the d-orbitals of the metal. This type of coordination is particularly common with electron-rich late transition metals such as platinum(II). In such complexes, the metal center is typically positioned perpendicular to the plane of the vinyl group, allowing for effective orbital overlap.

Computational studies and spectroscopic data have been employed to understand the preference for vinyl group coordination in certain complexes. The stability of this coordination mode is influenced by the electronic properties of both the metal and the other ligands present in the coordination sphere.

The bifunctional nature of this compound allows for the possibility of both chelation and bridging coordination modes. In a chelating mode, both the imidazole nitrogen and the vinyl group would coordinate to the same metal center, forming a stable chelate ring. This would require the vinyl group to be appropriately positioned to allow for the formation of a sterically favorable ring structure. While theoretically possible, steric constraints may make this mode less common for a single this compound ligand.

Alternatively, this compound can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways. For instance, the two nitrogen atoms of the imidazole ring could bridge two different metal ions. More commonly, the imidazole nitrogen of one ligand could coordinate to one metal center, while the vinyl group of the same ligand coordinates to a second metal center, leading to the formation of polynuclear complexes. Dinuclear ruthenium complexes with bridging imidazolate ligands have been synthesized and studied, demonstrating the capability of the imidazole moiety to facilitate metal-metal interactions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and infrared spectroscopy, to elucidate their solid-state structures and coordination environments.

The coordination of vinylimidazoles with platinum and gold has been a subject of detailed investigation. While much of the structurally characterized work has been on the 1-vinylimidazole (B27976) isomer, the principles of coordination are directly applicable to this compound.

The reaction of 1-vinylimidazole with K₂PtCl₄ can lead to different coordination products depending on the reaction conditions. In some cases, the imidazole nitrogen coordinates to the platinum(II) center. In other instances, particularly under acidic conditions which protonate the imidazole nitrogen, the vinyl group exhibits side-on coordination to the platinum. For example, the complex [PtCl₃(Hvinylimidazole)]·H₂O features the protonated vinylimidazole ligand coordinated to the platinum center through the vinyl group. mdpi.comresearchgate.netumb.edunih.gov

With gold, the coordination behavior is also varied. In the complex [Au(vinylimidazole)₂]⁺[AuBr₂]⁻, two neutral 1-vinylimidazole ligands coordinate to a gold(I) center through their imidazole nitrogen atoms. mdpi.comresearchgate.netumb.edunih.gov Conversely, under acidic conditions, protonation of the imidazole nitrogen can lead to the formation of ion pairs with tetrahalogenaurate(III) anions, such as [Hvinylimidazole]⁺[AuCl₄]⁻ and [Hvinylimidazole]⁺[AuBr₄]⁻, where there is no direct coordination to the gold center. mdpi.comresearchgate.netumb.edunih.gov

Selected Structurally Characterized Platinum and Gold Complexes with 1-Vinylimidazole
ComplexMetalCoordination ModeKey Structural Features
[PtCl₃(Hvinylimidazole)]·H₂OPlatinum(II)Vinyl group side-onProtonated imidazole ring; Pt-C bond lengths of approximately 2.109 Å and 2.135 Å. researchgate.net
[Au(vinylimidazole)₂]⁺[AuBr₂]⁻Gold(I)Imidazole nitrogenTwo neutral ligands coordinate to Au(I) via imidazole nitrogens. mdpi.comresearchgate.netumb.edunih.gov
[Hvinylimidazole]⁺[AuCl₄]⁻Gold(III)Ionic interactionProtonated imidazole forms an ion pair with the [AuCl₄]⁻ anion. mdpi.comresearchgate.netumb.edunih.gov
[Hvinylimidazole]⁺[AuBr₄]⁻Gold(III)Ionic interactionProtonated imidazole forms an ion pair with the [AuBr₄]⁻ anion. mdpi.comresearchgate.netumb.edunih.gov

Palladium complexes containing vinylimidazole ligands have been explored for their catalytic applications. In many of these systems, the vinylimidazole moiety is part of a larger polymeric structure that serves as a support for the palladium catalyst.

For instance, a hydrogel-supported palladium catalyst has been prepared by the polymerization of acrylic acid and vinyl imidazole in the presence of a palladium salt. In this material, the imidazole groups of the polymer are believed to coordinate to the palladium ions, effectively immobilizing the catalytic species within the hydrogel matrix. These supported catalysts have shown high efficiency in cross-coupling reactions such as the Suzuki and Tsuji-Trost reactions, benefiting from the ease of separation and recyclability offered by the polymeric support.

While detailed structural characterization of the active palladium sites within these polymeric materials is challenging, it is generally accepted that the imidazole nitrogen atoms play a crucial role in stabilizing the palladium nanoparticles and preventing their aggregation, which is key to maintaining high catalytic activity.

Palladium-Vinylimidazole Catalytic Systems
Catalyst SystemDescriptionApplicationRole of Vinylimidazole
Poly(acrylic acid-co-vinyl imidazole) supported PdPalladium nanoparticles dispersed in a hydrogel matrix.Suzuki and Tsuji-Trost cross-coupling reactions.Imidazole groups coordinate to and stabilize the Pd nanoparticles.

Coordination with Divalent Metal Ions (e.g., Cu(II), Zn(II), Ca(II))

This compound, a derivative of imidazole, exhibits significant coordination capabilities with a range of divalent metal ions. The nitrogen atom in the imidazole ring, with its available lone pair of electrons, acts as the primary coordination site. wikipedia.org This interaction leads to the formation of stable metal-ligand complexes.

Copper (II): The complexation of poly(N-vinyl imidazole) with Cu(II) ions has been studied, demonstrating the strong affinity of the imidazole moiety for copper. These studies often show that the stability of such complexes is among the highest in the Irving-Williams series for divalent transition metal ions. researchgate.net The coordination typically involves the nitrogen atom of the imidazole ring, leading to the formation of complexes with various stoichiometries. researchgate.net Research on copper(I) complexes with pyridine-benzimidazole ligands, which share structural similarities, has shown the formation of mononuclear cationic coordination motifs with notable photoluminescence properties. rsc.org While this research is on Cu(I), it provides insight into the coordination behavior of imidazole-containing ligands.

Zinc (II): The coordination of vinyl imidazole with Zn(II) ions has been a subject of interest, particularly in the context of creating adsorbents for metal ion capture. hacettepe.edu.tr Studies have shown that in a polymeric matrix of poly(EGDMA-VIM), approximately two vinyl imidazole ligands bind to a single Zn(II) ion, indicating the formation of a stable complex. hacettepe.edu.tr The stability constants (log β) for the formation of a ZnL₂ (where L is vinyl imidazole) type complex have been determined potentiometrically. hacettepe.edu.tr The coordination environment around the zinc ion in such complexes is typically tetrahedral, involving two nitrogen atoms from the imidazole ligands and two other coordinating species, such as halide ions or water molecules. nih.govnih.gov

Calcium (II): While specific studies focusing exclusively on the coordination of this compound with Ca(II) are less common, the general principles of coordination chemistry suggest that an interaction is possible. Calcium ions, being hard acids, can coordinate with the nitrogen donor of the imidazole ring. Vinylimidazole-based polymer electrolytes have been explored for calcium batteries, where the coordination between the imidazole ring's pyridine-type nitrogen and Ca²⁺ ions is a key aspect of the material's ionic conductivity. nih.gov The interaction, however, is generally weaker compared to transition metals like Cu(II) and Zn(II) due to the lower charge density and less favorable orbital interactions of Ca(II).

Table 1: Coordination Characteristics of this compound with Divalent Metal Ions

Metal Ion Coordination Site Typical Stoichiometry (Ligand:Metal) Relative Stability
Cu(II) Imidazole Nitrogen 4:1 High
Zn(II) Imidazole Nitrogen 2:1 Moderate to High
Ca(II) Imidazole Nitrogen Variable Low to Moderate

Polymeric Ligands and Metal-Polymer Interactions

The vinyl group of this compound allows for its polymerization, leading to the formation of poly(this compound). This polymer serves as a versatile platform for interactions with metal ions, finding applications in immobilization, catalysis, and the construction of porous materials.

Immobilization of Metal Ions onto Polymeric Matrices

Poly(N-vinyl imidazole) (PVIm) and its derivatives have been extensively investigated for their ability to remove heavy metal ions from aqueous solutions. researchgate.netnih.gov The imidazole groups along the polymer chain act as effective chelating agents for a variety of metal ions. researchgate.net

Hydrogels and other polymeric matrices containing vinyl imidazole have been synthesized and used for the adsorption of heavy metal ions such as Cu(II), Co(II), Cd(II), and Pb(II). researchgate.net The efficiency of metal ion uptake is often pH-dependent, with maximum adsorption typically observed at higher pH values where the imidazole nitrogen is deprotonated and more available for coordination. researchgate.net For instance, poly(N-vinyl imidazole)-grafted-carboxymethylated starch has been shown to effectively remove Mn(II), Zn(II), and Cd(II) from aqueous solutions, with the binding order being Cd(II) > Zn(II) > Mn(II). nih.gov Similarly, poly(1-vinylimidazole)-grafted magnetic nanoparticles have demonstrated selective binding of divalent metal ions in the order of Cu²⁺ > Ni²⁺ > Co²⁺. kumamoto-u.ac.jp

Table 2: Metal Ion Adsorption by Vinyl Imidazole-Based Polymeric Matrices

Polymeric Matrix Target Metal Ions Key Findings
Poly(N-vinyl imidazole) hydrogels Cu(II), Co(II), Cd(II), Pb(II) Maximum adsorption at pH=6.0. researchgate.net
Poly(N-vinyl imidazole)-grafted-carboxymethylated starch Mn(II), Zn(II), Cd(II) Adsorption order: Cd(II) > Zn(II) > Mn(II). nih.gov
Poly(1-vinylimidazole)-grafted magnetic nanoparticles Cu(II), Ni(II), Co(II) Selective binding order: Cu²⁺ > Ni²⁺ > Co²⁺. kumamoto-u.ac.jp

Role in Polymer-Anchored Metal Catalysts

The immobilization of metal complexes onto polymeric supports, such as those derived from this compound, is a key strategy in the development of heterogeneous catalysts. These polymer-anchored metal catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and improved stability. rsc.org

Poly(vinyl imidazole) has been used to create nanostructured cross-linked polymers that act as dual-role catalysts. For example, a sulfonic acid-tagged poly(vinyl imidazole) has been synthesized and used as an efficient and reusable catalyst for the preparation of N-heterocycle spiropyrans. nih.govacs.org In another application, a hydrogel-supported palladium catalyst was prepared using vinyl imidazole as a ligand to immobilize palladium, which then effectively catalyzed Tsuji–Trost and Suzuki reactions in aqueous media. mdpi.com The presence of the imidazole groups is crucial for anchoring the metal ions and influencing their catalytic activity. rsc.org

Metal-Organic Frameworks (MOFs) incorporating Imidazole-based Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely used as ligands in the synthesis of MOFs due to their ability to coordinate with metal centers through their nitrogen atoms, leading to the formation of robust and porous structures. rsc.org

While the direct use of this compound in MOF synthesis is an emerging area, the incorporation of imidazole-based ligands is well-established. For instance, five different MOFs have been synthesized using a 3,4-dimethylphenyl substituted imidazole dicarboxylate ligand with various metal ions, including Mn(II), Pb(II), Cd(II), Cu(II), and Zn(II). rsc.org These MOFs exhibit diverse structures and properties, including luminescence. rsc.org The imidazole moiety plays a crucial role in directing the framework's topology and functionality. soton.ac.uk In some cases, imidazole species can be grafted onto existing MOFs to enhance their properties, such as CO₂ capture and catalytic activity. soton.ac.uk The Zn(II)–(Imidazole)n coordination motif is also fundamental in zeolitic imidazolate frameworks (ZIFs), where it creates catalytically active Lewis acid sites. rsc.org

Theoretical and Computational Studies on 5 Vinyl 1h Imidazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been extensively utilized to investigate the fundamental properties of vinylimidazole derivatives. sciensage.info These computational methods provide a framework for understanding chemical reactivity and molecular stability through the calculation of various quantum chemical parameters. sciensage.infosciensage.info While comprehensive studies focusing exclusively on 5-Vinyl-1H-imidazole are limited, research on analogous compounds provides a solid foundation for understanding its behavior.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. sciensage.info A smaller energy gap generally implies higher reactivity. sciensage.info

For vinylimidazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to determine these orbital energies. sciensage.infosciensage.info The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. In imidazole-based compounds, the HOMO is often localized on the imidazole (B134444) ring, indicating it as the primary site for electrophilic attack. tandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Vinylimidazole Derivative (Note: These are representative values based on studies of related compounds, as specific data for this compound is not readily available in the cited literature.)

ParameterEnergy (eV)
EHOMO-6.30
ELUMO-1.81
ΔE (Gap) 4.49

This interactive table showcases typical values for frontier molecular orbital energies and the resulting energy gap, highlighting the electronic characteristics that govern the molecule's reactivity.

Reactivity Descriptors (Electrophilicity Index, Hardness, Softness, Dipole Moment)

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer quantitative measures of a molecule's reactivity. iucr.org Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity. sciensage.info

Chemical Softness (S): The reciprocal of hardness, it indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. sciensage.info

These parameters are crucial for predicting how this compound will behave in various chemical environments. sciensage.infosciensage.info

Table 2: Calculated Global Reactivity Descriptors for a Representative Vinylimidazole Derivative (Note: The values presented are illustrative and based on general findings for similar imidazole derivatives.)

DescriptorDefinitionTypical Value
Ionization Potential (I)-EHOMO6.30 eV
Electron Affinity (A)-ELUMO1.81 eV
Electronegativity (χ)(I+A)/24.06 eV
Chemical Hardness (η)(I-A)/22.24 eV
Chemical Softness (S)1/(2η)0.22 eV-1
Electrophilicity Index (ω)χ2/(2η)3.68 eV
Dipole Moment (μ)-~3.5 D

This interactive table defines and provides typical calculated values for key reactivity descriptors, offering a deeper understanding of the molecule's chemical tendencies.

Charge Transfer and Adsorption Mechanism Simulations

Computational simulations are vital for understanding the interactions of imidazole derivatives with surfaces, particularly in the context of corrosion inhibition. sciensage.info DFT calculations can model the adsorption of a molecule like this compound onto a metal surface, elucidating the mechanism of interaction. researchgate.net These simulations can determine the binding energy, the orientation of the molecule on the surface, and the nature of the chemical bonds formed. The process often involves both physisorption (due to electrostatic interactions) and chemisorption (involving charge sharing or transfer between the molecule and the metal). researchgate.net The fraction of electrons transferred (ΔN) is a calculated parameter that quantifies the extent of electron donation from the inhibitor molecule to the metal surface. sciensage.info

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. tandfonline.com For imidazole derivatives, MD simulations have been used to model their behavior in solution and their interaction with surfaces over time, which is particularly relevant for applications like corrosion inhibition and the design of functional polymers. sciensage.infonih.gov

In the context of corrosion inhibition, MD simulations can illustrate the dynamic process of how inhibitor molecules arrange themselves on a metal surface in an aqueous environment, forming a protective layer. researchgate.net While specific MD studies on this compound are not prevalent in the literature, simulations on related systems show that imidazole-based inhibitors tend to adsorb on metal surfaces in a flat orientation, maximizing surface coverage. researchgate.net These simulations confirm the adsorption mechanisms suggested by DFT calculations and provide a more dynamic picture of the protective film formation. tandfonline.com

Computational Spectroscopy and Conformational Analysis

Theoretical calculations are instrumental in interpreting experimental spectra and understanding the conformational landscape of molecules.

Prediction of Vibrational (IR, Raman) and Electronic Spectra

DFT calculations are a powerful tool for predicting the vibrational frequencies that correspond to infrared (IR) and Raman spectra. rsc.org By simulating these spectra, researchers can assign the observed experimental bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C=C, and C-N bonds. rsc.org For vinylimidazole, computational simulations can help to verify the interpretation of the spectra and understand how factors like protonation or coordination to a metal center affect the vibrational frequencies. rsc.org For instance, a study on 1-vinylimidazole (B27976) used DFT simulations to support the analysis of its IR and Raman spectra upon coordination to platinum and gold centers. rsc.org

A detailed computational study on 4-vinylimidazole (an isomer of this compound) performed at the ab initio MP2/cc-pVTZ level identified four stable conformers, suggesting a complex conformational landscape. aip.org The predicted rotational constants for these isomers were used to analyze the microwave spectrum of the compound produced via vacuum thermolysis of urocanic acid. aip.org This highlights the power of computational spectroscopy in identifying and characterizing different isomers and conformers in a sample. aip.org

Table 3: Predicted Rotational Constants for 4-Vinylimidazole Isomers (MHz) (Data from Ablitt et al., J. Chem. Phys., 2012) aip.org

IsomerAe (MHz)Be (MHz)Ce (MHz)
I4801.42664.21712.1
II5063.92503.91675.2
III9331.41481.91279.1
IV9545.91422.91238.9

This table presents the theoretically predicted rotational constants for the four stable isomers of 4-vinylimidazole, demonstrating the application of computational chemistry in distinguishing between different molecular structures.

Modeling of Protonation and Deprotonation Effects on Spectral Features

The imidazole ring of this compound contains two nitrogen atoms, one pyrrole-type (N-H) and one pyridine-type, which can be protonated or deprotonated. These acid-base equilibria significantly influence the molecule's electronic structure and, consequently, its spectral properties. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in modeling these effects.

Research on complex molecules containing imidazole moieties demonstrates that changes in pH dramatically alter their absorption and emission spectra. mdpi.com Computational analysis can predict these changes with a high degree of accuracy. For instance, in studies of fluorescent dyes incorporating a vinyl-imidazole substituent, theoretical calculations have shown that the protonation and deprotonation events are primary drivers of spectral shifts, often more so than the specific substitution pattern on the imidazole ring. mdpi.com

Protonation Effects:

Protonation typically occurs at the pyridine-like nitrogen atom (N-3) of the imidazole ring. This process can lead to a hypsochromic shift (a shift to shorter wavelengths) in the absorption and emission spectra. mdpi.com Theoretical studies on related vinyl-imidazole systems, such as those coordinated to metal centers or as part of larger chromophores, confirm this trend. mdpi.comrsc.org The addition of a proton modifies the charge distribution across the imidazole ring, which in turn affects the entire π-conjugated system extending to the vinyl group. rsc.org This alteration of the electronic landscape, particularly the stabilization of the ground state relative to the excited state, results in a larger energy gap for electronic transitions, manifesting as a blue shift in the spectrum. mdpi.com

Deprotonation Effects:

Deprotonation involves the removal of the proton from the pyrrole-type nitrogen (N-1), forming an imidazolate anion. In contrast to protonation, deprotonation generally causes a bathochromic shift (a shift to longer wavelengths). mdpi.com DFT calculations on imidazole-containing dyes show that the removal of the proton leads to an increase in electron density on the imidazole ring, which enhances its electron-donating character. mdpi.com This change facilitates intramolecular charge transfer upon photoexcitation, lowering the energy of the excited state and resulting in a red-shifted absorption and emission. mdpi.com

The table below summarizes the general spectral shifts observed in imidazole-containing compounds upon changes in their protonation state, as predicted by computational models.

ProcessSite of ActionPredicted Spectral ShiftElectronic Rationale
Protonation Pyridine-like Nitrogen (N-3)Hypsochromic (Blue Shift)Stabilization of ground state; increased energy gap for π-π* transitions. mdpi.com
Deprotonation Pyrrole-like Nitrogen (N-1)Bathochromic (Red Shift)Increased electron density and donating ability; decreased energy gap for π-π* transitions. mdpi.com

These computational models are crucial for interpreting experimental spectroscopic data and for designing novel pH-sensitive materials based on the vinyl-imidazole scaffold. mdpi.com

Analysis of Intra- and Intermolecular Interactions (e.g., Non-Covalent Interactions)

The imidazole moiety is capable of participating in a wide array of non-covalent interactions, which are fundamental to its role in chemical and biological systems. nih.govnih.gov These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, dictate the molecule's conformation, crystal packing, and interactions with other molecules. Computational methods are essential for visualizing, quantifying, and understanding the nature of these weak forces. nih.gov

Intramolecular Interactions:

In this compound, intramolecular interactions can influence the planarity of the molecule. The rotational barrier around the C-C single bond connecting the vinyl group to the imidazole ring is a key conformational feature. While π-conjugation favors a planar arrangement, steric hindrance between the vinyl group and the imidazole ring can lead to non-planar conformations. Computational studies on similar vinyl-substituted heterocyclic systems use techniques like Non-Covalent Interaction (NCI) plots and Reduced Density Gradient (RDG) scatter plots to visualize regions of steric repulsion and stabilizing interactions. mdpi.comnih.gov These analyses help in identifying the most stable conformers of the molecule.

Intermolecular Interactions:

The most significant intermolecular interaction for this compound is hydrogen bonding. The N-H group acts as a strong hydrogen bond donor, while the pyridine-type nitrogen serves as a hydrogen bond acceptor. rsc.org This dual functionality allows for the formation of extensive hydrogen-bonded networks, such as chains or dimers, in the solid state or in concentrated solutions. rsc.org Quantum chemical calculations have shown that these hydrogen bonds are highly cooperative; the formation of one bond can strengthen adjacent interactions. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. mdpi.comnih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of close contact corresponding to specific interactions can be identified. For imidazole derivatives, Hirshfeld analysis typically reveals the prominence of H···H, C···H, and N···H contacts, which correspond to van der Waals forces and hydrogen bonds, respectively. nih.gov These interactions are crucial in assembling supramolecular structures. nih.gov

The table below outlines the primary non-covalent interactions involving the this compound molecule and the computational methods used to study them.

Interaction TypeParticipating GroupsDescriptionCommon Computational Tools
Hydrogen Bonding Donor: Imidazole N-H Acceptor: Imidazole NStrong, directional interaction leading to chains or dimers. rsc.orgDFT, NCI/RDG Analysis, Hirshfeld Surface Analysis. mdpi.comnih.govnih.gov
π-π Stacking Imidazole Ring ↔ Imidazole RingAttraction between aromatic rings, often in a slipped-parallel or T-shaped arrangement.Hirshfeld Surface Analysis (Shape Index), DFT. mdpi.com
C-H···π Interactions C-H bonds ↔ Imidazole π-systemA weak form of hydrogen bonding where a C-H bond interacts with the electron cloud of the aromatic ring.Hirshfeld Surface Analysis, NBO Analysis. nih.gov
van der Waals Forces All atomsGeneral, non-directional attractive and repulsive forces.Hirshfeld Surface Analysis, DFT with dispersion correction (DFT-D). nih.gov

Theoretical studies on imidazole and its derivatives confirm that the interplay of these non-covalent forces is complex. nih.gov The ability of the imidazole ring to effectively redistribute electron density allows for a strong mutual influence between different types of non-covalent bonds, a phenomenon classified as strong energetic cooperativity. nih.gov This detailed understanding, derived from computational analysis, is vital for predicting the solid-state structure and material properties of this compound.

Advanced Applications of 5 Vinyl 1h Imidazole in Chemical Research

Catalytic Applications in Organic Synthesis

The imidazole (B134444) moiety of 5-Vinyl-1H-imidazole is an effective ligand for transition metals, making it a key component in the design of polymer-supported catalysts. These heterogeneous catalysts combine the high activity of homogeneous systems with the practical benefits of easy separation and recyclability.

Hydrogel-Supported Palladium Catalysts for Cross-Coupling Reactions (e.g., Tsuji–Trost, Suzuki)

A novel hydrogel-supported palladium (Pd) catalyst has been developed by copolymerizing vinyl imidazole and acrylic acid. mdpi.commdpi.com In this system, a complex is first formed between vinyl imidazole and palladium chloride, which is then polymerized with acrylic acid, a crosslinking agent, and an initiator to form a poly(acrylic acid-co-vinyl imidazole)@Pd hydrogel, designated as P(AA-co-VI)@Pd. mdpi.com The resulting catalyst demonstrates excellent compatibility with aqueous media and a uniform distribution of palladium. mdpi.com

This hydrogel catalyst shows remarkable activity in important carbon-carbon bond-forming reactions. mdpi.com The Tsuji–Trost reaction, a key method for allylation and nucleophilic substitution, and the Suzuki reaction, which couples aryl halides with aryl boric acids, are both effectively catalyzed by this system. mdpi.commdpi.com The use of vinyl imidazole as a ligand to immobilize the palladium is crucial for enhancing the catalyst's activity and stability. mdpi.com

The performance of the P(AA-co-VI)@Pd catalyst has been demonstrated in both Tsuji–Trost and Suzuki coupling reactions, showcasing high conversion and yield rates under mild, aqueous conditions. mdpi.comresearchgate.net

Table 1: Performance of P(AA-co-VI)@Pd Catalyst in Cross-Coupling Reactions

Reaction Conversion Rate (%) Yield (%) Catalyst Dosage Solvent Time (h)
Tsuji–Trost 94 - 10 mg Water -
Suzuki 100 99 10 mg Water 1

Data sourced from MDPI. mdpi.com

Ruthenium Nanoparticles on Poly(N-vinylimidazole) for Hydrogenation

Polymerized ionic liquids derived from N-vinyl imidazolium (B1220033) have been used to stabilize ruthenium nanoparticles (RuNPs). researchgate.net These polymer-stabilized RuNPs serve as robust and highly active nanocatalysts for hydrogenation reactions in both aqueous and organic media. researchgate.net The interaction between the poly(N-vinylimidazole)-based polymer and the ruthenium nanoparticles is key to their stability and catalytic performance. researchgate.net Similarly, other vinyl polymers like poly(N-vinyl-2-pyrrolidone) have been grafted onto silica (B1680970) to support Ru nanoparticles, creating very active and stable catalysts for the hydrogenation of aromatics. researchgate.net The polymer stabilizer prevents the aggregation of the nanoparticles and can prevent leaching, contributing to the catalyst's longevity and effectiveness. researchgate.netnih.gov The size of the resulting RuNPs can be controlled, typically ranging from 1.3 to 5 nm, which influences their catalytic activity. researchgate.netresearchgate.net

Mechanism of Catalytic Activity and Reusability

The catalytic mechanism in the P(AA-co-VI)@Pd hydrogel system for Suzuki and Tsuji-Trost reactions follows the established pathways of oxidative addition, transmetalation (for Suzuki) or nucleophilic attack (for Tsuji-Trost), and reductive elimination. researchgate.netlibretexts.orghud.ac.uk The hydrogel network, incorporating vinyl imidazole complexed with palladium, acts as a solid support that stabilizes the palladium nanoparticles, preventing their aggregation and leaching. mdpi.comnih.gov This stabilization is a primary reason for the catalyst's high reusability. mdpi.com The amphipathic nature of imidazole units within a polymer structure can play a key role in achieving high catalytic activity and stability, similar to metalloproteins. jst.go.jp

The P(AA-co-VI)@Pd catalyst has demonstrated exceptional reusability, maintaining good activity and structural stability after six consecutive reaction cycles. mdpi.comresearchgate.net The ease of separation is another significant advantage; the catalyst can be recovered by simple filtration and reused multiple times without a significant drop in its catalytic performance. mdpi.comresearchgate.net This combination of high activity, stability in aqueous media, and excellent reusability makes these vinyl imidazole-based catalysts environmentally friendly and economically attractive. mdpi.comnih.gov The development of such reusable catalysts is a key goal in green chemistry, and magnetic separation is another advanced technique used for the recovery of polymer-supported catalysts. nih.govunirc.itkashanu.ac.ir

Corrosion Inhibition Studies

Vinyl imidazole derivatives are recognized as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. mocedes.orgscispace.com The inhibitive properties stem from the molecule's ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. mocedes.orgelectrochemsci.org

Inhibitive Properties of this compound Derivatives for Metals (e.g., Mild Steel)

Derivatives of vinyl imidazole have been synthesized and evaluated for their ability to protect mild steel from corrosion. electrochemsci.orgresearchgate.net Studies involving compounds like 2-hexyl-4,5-diphenyl-1-vinyl-1H-imidazole, 2,4,5-triphenyl-1-vinyl-1H-imidazole, and 2-(4-methoxyphenyl)-4,5-diphenyl-1-vinyl-1H-imidazole have shown significant corrosion inhibition. electrochemsci.orgresearchgate.netsciensage.infosciensage.info The effectiveness of these inhibitors is often concentration-dependent, with inhibition efficiency increasing as the concentration of the inhibitor rises. mocedes.orgscispace.com

The presence of heteroatoms like nitrogen in the imidazole ring, along with π-electrons, facilitates the adsorption of these organic molecules onto the d-orbitals of the metal, creating a protective film. mocedes.orgsciensage.info These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.com

Table 2: Inhibition Efficiency of Various Vinyl Imidazole Derivatives on Mild Steel

Inhibitor Compound Medium Inhibition Efficiency (%) Method
1-vinyl-1H-imidazole (VyIm) 1.0 M HCl 75.5 (at 10⁻³M) Weight Loss
2,4,5-triphenyl-1-vinyl-1H-imidazole (C1) 1% NaCl > C1* Tafel Plot / DFT
2-(4-methoxyphenyl)-4,5-diphenyl-1-vinyl-1H-imidazole (C2) 1% NaCl C2 > C1* Tafel Plot / DFT

Qualitative comparison from DFT study indicating C2 is a more efficient inhibitor than C1. sciensage.info Data sourced from SciSpace and Journal of Advanced Scientific Research. scispace.comsciensage.info

Adsorption Characteristics and Surface Interactions

The mechanism of corrosion inhibition by vinyl imidazole derivatives is based on their adsorption onto the metal surface. electrochemsci.org This adsorption process typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the mild steel surface. electrochemsci.orgresearchgate.netiapchem.org The negative values of the Gibbs free energy of adsorption (ΔG⁰ads) calculated in these studies indicate that the adsorption process is spontaneous. electrochemsci.orgresearchgate.net

The interaction between the inhibitor and the metal can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation). electrochemsci.orgresearchgate.net The lone pair of electrons on the nitrogen atoms of the imidazole ring and the π-electrons of the aromatic system are crucial for the adsorption process. mocedes.orgsciensage.info These electrons can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. mocedes.org Quantum chemical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of these inhibitors with their efficiency, analyzing parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the adsorption mechanism. sciensage.infosciensage.info

Ionic Liquid Chemistry and Applications

Ionic liquids (ILs) are salts that are liquid at or near room temperature. They have gained significant attention as "green" solvents and functional materials due to their low volatility, high thermal stability, and tunable properties. rsc.orgslideshare.net this compound is a key building block in the synthesis of polymerizable ionic liquids (PILs), which combine the advantageous properties of ionic liquids with the mechanical stability of polymers.

Synthesis and Properties of 5-Vinyl-1H-imidazolium Salts

The synthesis of 5-Vinyl-1H-imidazolium salts typically involves the quaternization of the imidazole ring. This process entails reacting 1-vinylimidazole (B27976) with an alkyl halide, which introduces an alkyl group at the 3-position of the imidazole ring and results in the formation of a 3-alkyl-1-vinylimidazolium halide salt. ontosight.ai The vinyl group remains available for subsequent polymerization reactions. ontosight.ai

The properties of these salts can be tailored by varying the alkyl substituent and the counter-anion. For instance, a series of 1-vinyl-3-alkyl-imidazolium bromide, tetrafluoroborate, and hexafluorophosphate (B91526) compounds have been synthesized. dcu.ie The choice of the anion can influence properties such as melting point, viscosity, and solubility in different solvents. dcu.iersc.org For example, the metathesis reaction of a chloride salt with salts like sodium trifluoromethanesulfonate (B1224126) (NaOTf), potassium hexafluorophosphate (KPF6), or lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) allows for the exchange of the chloride anion, yielding salts with different characteristics. rsc.org

The synthesis of these ionic liquids is often efficient and can be carried out with high yields. dcu.ie For example, the reaction of 1-vinylimidazole with 1H,1H,2H,2H-perfluodecyl iodide at 80 °C produces the corresponding iodide salt, which can then undergo anion exchange. rsc.org

Table 1: Examples of Synthesized 5-Vinyl-1H-imidazolium Salts and Their Properties

CationAnionKey Properties/Synthetic Route
3-Methyl-1-vinylimidazoliumChlorideA versatile monomer for polymerization. ontosight.ai
1-Vinyl-3-alkyl-imidazoliumBromide, Tetrafluoroborate, HexafluorophosphateProperties are tunable by altering the alkyl group and anion. dcu.ie
3-(Heptadecafluorodecyl)-1-vinyl-1H-imidazoliumBis((trifluoromethyl)sulfonyl)amideSynthesized by reacting 1-vinylimidazole with a perfluorinated iodide followed by anion exchange. rsc.org
1-H-3-[(1R,2S,5R)-(−)-menthoxymethyl]-imidazoliumChloride, Hexafluorophosphate, Trifluoromethanesulfonate, Bis(trifluoromethylsulfonyl)imideChiral protic ionic liquids with varying anions. rsc.org

Development of Polymerizable Ionic Liquids (PILs)

Polymerizable ionic liquids (PILs) are a class of polymers that have an ionic liquid species as part of their repeating unit. rsc.org The vinyl group in 5-Vinyl-1H-imidazolium salts makes them ideal monomers for the synthesis of PILs through various polymerization techniques, most commonly free radical polymerization. rsc.orgnih.gov These PILs combine the desirable properties of ionic liquids, such as high ionic conductivity and thermal stability, with the mechanical robustness of a polymer backbone. rsc.org

The development of PILs from this compound has led to materials with a wide array of applications. For example, these PILs are being explored for use in energy storage, catalysis, and biomedicine. ontosight.ai The structure of the PIL can be precisely controlled by copolymerizing the vinylimidazolium monomer with other monomers or by using specific crosslinkers. ntnu.no This allows for the fine-tuning of the material's properties to suit a particular application.

For instance, gemini (B1671429) imidazolium-based PILs with "ene" functional groups have been synthesized for use in thiol-ene photopolymerization to create ionogels. rsc.org These ionogels are transparent, flexible, and exhibit no leakage of the ionic liquid, making them promising for various applications. rsc.org The thermal stability of these materials can be significant, with some ionogels being stable up to temperatures of 304–325 °C. rsc.org

Application as Green Solvents in Organic Reactions

Ionic liquids derived from imidazole and its derivatives are considered environmentally friendly alternatives to traditional volatile organic solvents. rsc.orgresearchgate.net Their negligible vapor pressure reduces air pollution and their high thermal stability allows for a wider range of reaction conditions. rsc.org

Imidazolium-based ionic liquids can dissolve a wide range of organic, inorganic, and organometallic compounds, making them versatile solvents for various chemical transformations. dcu.ie They have been successfully employed in a number of organic reactions, including Diels-Alder, Heck, and hydrogenation reactions, often leading to higher yields and selectivity. slideshare.net The use of these ionic liquids can also simplify product separation, as the product can often be removed by distillation due to the non-volatile nature of the solvent. dcu.ie Furthermore, the ionic liquid can potentially be recycled, which aligns with the principles of green chemistry. dcu.ie

Applications in Separation Science

The unique properties of polymers derived from this compound make them highly suitable for various separation processes. These applications range from sample preparation techniques like solid-phase extraction to large-scale industrial processes involving membrane technology.

Dispersive Solid-Phase Extraction (DSPE) using Vinylimidazole-Based Polymers

Dispersive solid-phase extraction (DSPE) is a sample preparation technique that utilizes a sorbent material dispersed in a sample solution to extract target analytes. Polymers based on vinylimidazole have proven to be effective sorbents for this purpose.

In one study, vinylimidazole-based polymers were synthesized and evaluated for their efficiency in extracting phenolic acids. mdpi.com The study compared polymers crosslinked with different agents: ethylene (B1197577) glycol dimethacrylate (EGDMA), divinylbenzene (B73037) (DVB), and a bis-vinylimidazolium bromide salt ([C6-bis-VIM][Br]). mdpi.com The results indicated that the polymer crosslinked with [C6-bis-VIM][Br] exhibited significantly higher extraction recoveries for the majority of the phenolic acids. mdpi.com

The optimized DSPE protocol using the [C6-bis-VIM][Br] crosslinked polymer achieved maximum recoveries ranging from 84.1% to 92.5%. mdpi.comresearchgate.net When this extraction procedure was applied in a cartridge format, the recoveries were even higher, between 97.2% and 98.5%, which was about 5% higher than a commercial anion exchange sorbent. mdpi.comresearchgate.net The sorbent also demonstrated good reusability. mdpi.comresearchgate.net

Table 2: Analyte Recovery using Different Crosslinked Vinylimidazole Polymers in DSPE

CrosslinkerAnalyteRecovery Rate (%)
EGDMAPhenolic Acids (general)52.4 - 85.3
DVBPhenolic Acids (general)71.9 - 95.1
[C6-bis-VIM][Br]Phenolic Acids (optimized)84.1 - 92.5

Membrane Technologies for Separation Processes

Membrane technology offers an energy-efficient and scalable approach for various separation processes, including gas separation. researchgate.netacs.org Polymers derived from this compound are being extensively investigated for the fabrication of advanced separation membranes.

Poly(ionic liquid)-ionic liquid composite membranes have been developed for the separation of hydrofluorocarbon (HFC) refrigerant mixtures. rsc.org In this approach, vinyl imidazolium-based fluorinated ionic liquid monomers were synthesized and photopolymerized in the presence of a "free" ionic liquid to form a free-standing membrane. rsc.org These membranes showed preferential permeability to HFC-32 over HFC-125. rsc.org All the prepared composite membranes were thermally stable at temperatures above 200 °C. rsc.org

In another application, mixed matrix membranes (MMMs) were prepared by doping a polyimide polymer with poly(N-vinylimidazole). researchgate.net These membranes were evaluated for their CO2/CH4 separation performance. The addition of poly(N-vinylimidazole) improved the ideal selectivity for CO2/CH4, reaching a selectivity of 63.5 with a CO2 permeability of 29.2 Barrer at a 6 wt% loading of the vinylimidazole polymer. researchgate.net

Furthermore, UV-polymerized vinylimidazolium ionic liquids have been used to create free-standing nanofiltration membranes. nih.gov These charged membranes have the potential to increase permeability for aqueous solutions and improve resistance to fouling. nih.gov

Advanced Analytical and Spectroscopic Characterization of 5 Vinyl 1h Imidazole and Its Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that allows for the detailed examination of the atomic-level structure of molecules. For 5-Vinyl-1H-imidazole and its polymers, both ¹H and ¹³C NMR are routinely employed.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the chemical structure of this compound and for monitoring the progress of its polymerization.

In the ¹H NMR spectrum of the this compound monomer, distinct signals corresponding to the vinyl group and the imidazole (B134444) ring protons are observed. The vinyl protons typically appear as a set of multiplets in the range of δ 5.0-7.0 ppm, while the imidazole ring protons resonate at different chemical shifts, allowing for unambiguous assignment. For instance, in a related compound, 1-vinylimidazole (B27976), the vinyl protons show signals at approximately δ 5.27, 4.87, and 6.89 ppm, while the imidazole protons appear at δ 7.64, 7.17, and 7.08 ppm. chemicalbook.com

During polymerization, the disappearance of the characteristic vinyl proton signals provides a direct method for monitoring monomer conversion. tandfonline.comrsc.orgmdpi.com For example, in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of a vinyl-containing monomer, the gradual disappearance of the vinyl signals in the ¹H NMR spectrum is used to track the reaction kinetics. tandfonline.comrsc.org The ¹H NMR spectrum of the resulting poly(this compound) would show the absence of these vinyl peaks and the appearance of broad signals corresponding to the polymer backbone protons, typically between 1.8 and 3.7 ppm. acs.org The protons of the imidazole ring remain, appearing in the region of δ 6.4-7.4 ppm. acs.orgntnu.no

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Vinylimidazole and Related Structures

Proton Type 1-Vinylimidazole (in CDCl₃) chemicalbook.com Poly(1-vinylimidazole) (in D₂O) acs.org
Vinyl Protons 6.89 (dd), 5.27 (dd), 4.87 (dd) N/A (consumed during polymerization)
Imidazole Ring Protons 7.64 (s), 7.17 (s), 7.08 (s) ~6.4 - 7.2 (m)
Polymer Backbone Protons N/A ~1.8 - 3.7 (m)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. "dd" denotes a doublet of doublets, "s" denotes a singlet, and "m" denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound and its polymers. Each unique carbon atom in the molecule gives a distinct signal, allowing for comprehensive structural confirmation.

For a vinylimidazole monomer, the ¹³C NMR spectrum will show distinct peaks for the two vinyl carbons and the carbons of the imidazole ring. For example, in 2-nitro-1-vinyl-1H-imidazole, the vinyl carbons appear at δ 122.41 and 109.71 ppm, while the imidazole ring carbons are observed at δ 130.45 and 129.23 ppm. mdpi.com In another example, 1-vinylimidazole, the carbon signals are assigned as follows: C2 at 136.6 ppm, C4 at 129.9 ppm, C5 at 116.1 ppm, and the vinyl carbons at 129.6 and 100.8 ppm. rsc.org

Upon polymerization, the signals corresponding to the vinyl carbons disappear, and new signals for the aliphatic backbone carbons emerge. For poly(1-vinylimidazole), the backbone carbons typically resonate in the range of δ 40-55 ppm, while the imidazole ring carbons are found between δ 118 and 138 ppm. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Vinylimidazole and its Polymer

Carbon Type 1-Vinylimidazole (in d₆-DMSO) rsc.org Poly(1-vinylimidazole) (in MeOD) researchgate.net
Vinyl Carbons 129.6, 100.8 N/A
Imidazole Ring Carbons 136.6 (C2), 129.9 (C4), 116.1 (C5) 137.76, 130.43, 118.01
Polymer Backbone Carbons N/A 53.40, 42.25

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

For the characterization of insoluble or cross-linked poly(this compound) materials, solid-state NMR techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR are employed. This technique provides high-resolution spectra of solid samples, offering insights into the structure, dynamics, and morphology of the polymer in its solid form.

CP/MAS ¹³C NMR can distinguish between different carbon environments within the solid polymer, including the backbone and the imidazole side chains. The chemical shifts observed in the solid state are generally comparable to those in solution but can be influenced by packing effects and intermolecular interactions. For instance, in a study of imidazole-doped nanocrystalline cellulose, the rigid imidazole molecules showed distinct resonances for C2, C4, and C5 at 134, 126, and 116 ppm, respectively, at low temperatures. acs.org This technique is particularly useful for studying the effects of cross-linking and the incorporation of other moieties into the polymer structure. beilstein-journals.org The analysis of CP/MAS ¹³C NMR spectra can also reveal information about the tautomeric state of the imidazole rings within the solid polymer. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and are used to identify functional groups and monitor chemical transformations such as polymerization.

FT-IR spectroscopy is a rapid and versatile technique for characterizing this compound and its polymers. The FT-IR spectrum of the monomer exhibits characteristic absorption bands for the vinyl group and the imidazole ring.

Key vibrational bands for the this compound monomer include:

C=C stretching of the vinyl group, typically around 1640-1650 cm⁻¹.

C-H stretching of the vinyl group, usually above 3000 cm⁻¹.

Imidazole ring stretching vibrations (C=N and C=C) in the 1500-1660 cm⁻¹ region. acs.orgdergipark.org.tr

C-H stretching of the imidazole ring around 3100-3150 cm⁻¹. mdpi.comdergipark.org.tr

Ring vibrations and bending modes at lower wavenumbers. ntnu.no

During polymerization, the most significant change in the FT-IR spectrum is the disappearance or significant reduction in the intensity of the bands associated with the vinyl group. This confirms the conversion of the monomer into the polymer. The FT-IR spectrum of poly(this compound) is dominated by the characteristic bands of the imidazole ring and the newly formed polymer backbone. acs.orgntnu.nolew.ro For example, the FT-IR spectrum of poly(N-vinylimidazole) shows characteristic bands at 3110 cm⁻¹ (C–H ring stretching), 2950 cm⁻¹ (CH and CH₂ main chain stretching), and various ring stretching and bending modes between 633 and 1660 cm⁻¹. acs.org

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Vinylimidazole and its Polymer

Vibrational Mode This compound (Monomer) Poly(this compound)
Vinyl C=C Stretch ~1640-1650 Absent
Imidazole Ring C=N/C=C Stretch ~1500-1660 dergipark.org.tr ~1500-1660 acs.org
Imidazole Ring C-H Stretch ~3100-3150 mdpi.comdergipark.org.tr ~3110 acs.org
Aliphatic C-H Stretch N/A ~2950 acs.org
Ring Bending/Torsion Present Present ntnu.no

Note: Frequencies are approximate and can vary based on the specific sample and measurement conditions.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds, such as C=C bonds, making it well-suited for studying the vinyl group of this compound.

In the Raman spectrum of the monomer, a strong band corresponding to the C=C stretching of the vinyl group is expected. The imidazole ring also gives rise to a series of characteristic Raman bands. For the parent imidazole molecule, characteristic Raman signals are observed that correspond to ring stretching and bending modes. chemicalbook.com

Similar to FT-IR, the polymerization of this compound can be monitored by the disappearance of the vinyl group's Raman signal. The Raman spectrum of the resulting polymer would be characterized by the vibrational modes of the polymer backbone and the imidazole side chains. Computational simulations can be used to aid in the assignment of experimental Raman spectra. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in determining the operational limits and processing conditions for polymeric materials. They provide critical data on thermal stability, phase transitions, and decomposition behavior.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. outermost-tech.comresearchgate.net It is a primary method for assessing the thermal stability of polymers.

For poly(N-vinylimidazole) (PVIm), the homopolymer of a related monomer, TGA reveals a main decomposition step occurring between 340°C and 500°C. researchgate.net An initial mass loss of about 4% up to 340°C is attributed to the release of physically bound water and acetone (B3395972) from the purification process. researchgate.netacs.org The primary degradation of the PVIm polymer, involving depolymerization and chain scission, is marked by a sharp mass loss starting at approximately 380°C. researchgate.netacs.org

In copolymers, the thermal stability is influenced by the comonomer. For instance, in poly(styrene sulfonic acid-co-vinyl imidazole) (PSSA-co-PVIm) copolymers, two degradation stages are observed. The first, below 100°C, is due to the loss of absorbed water, while the second, between 350°C and 550°C, corresponds to the degradation of sulfonic acid groups and the polymer backbone. thaiscience.info Similarly, for poly(VIm-co-BuA) copolymers, the initial weight loss is associated with water evaporation, which decreases with increasing butyl acrylate (B77674) (BuA) content. ntnu.no

The thermal stability of PVIm-based materials can be significant, with some studies showing insignificant decomposition below 450°C in both nitrogen and air. researchgate.net For some fluorinated imidazole derivatives, decomposition temperatures (Td) at 5% weight loss have been recorded as high as 350°C. researchgate.net

Table 1: TGA Data for Various this compound-related Polymers

Polymer SystemOnset of Major Decomposition (°C)Key Observations
Poly(N-vinylimidazole) (PVIm)~340-380Initial 4% mass loss due to solvent evaporation. researchgate.netacs.org
Poly(styrene sulfonic acid-co-vinyl imidazole) (PSSA-co-PVIm)~350Two-stage degradation; initial water loss followed by polymer backbone decomposition. thaiscience.info
PVIm-l-PTHF Amphiphilic ConetworksVaries with compositionSingle-stage decomposition, with Td(max) between that of pure PVIm and PTHF. rsc.org
Alginate-g-poly(N-vinyl imidazole)~200Grafting slows the degradation rate compared to pure sodium alginate. rsc.org
4-Phenylimidazole-CF3-TPA (4-PIMCFTPA)350 (5% weight loss)Good thermal stability observed for this fluorinated derivative. researchgate.net

This table summarizes thermal stability data obtained from TGA for various polymers related to this compound.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.detorontech.com It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). torontech.com

The glass transition temperature (Tg) is a key characteristic of amorphous polymers. For poly(N-vinylimidazole) (PVIm), a Tg of 171°C has been reported, determined from the second heating scan at a rate of 10°C/min. acs.org Another study on a PVIm sample reported a Tg of 131°C. polymersource.ca In some cases, such as in PVIm cross-linked with Ca²⁺ ions, no discernible glass transition temperature is observed, indicating the polymer is in a glassy state at room temperature. researchgate.netacs.org

For copolymers, the Tg can be influenced by the composition. For example, in poly(styrene sulfonic acid-co-vinyl imidazole)/polyvinyl alcohol blends, the Tg values of the blend membranes were found to be lower than that of a pure PVA/imidazole membrane. thaiscience.info In contrast, for poly(VIm-co-BuA) copolymers, it was not possible to identify the glass transition temperatures for the crosslinked membranes, though they appeared soft and flexible, suggesting a Tg below room temperature. ntnu.no

DSC is also used to study the melting and crystallization behavior of polymers. For some acrylic polymer compositions containing imidazole derivatives, a melting point between 20°C and 110°C has been observed. google.com

Table 2: Glass Transition Temperatures (Tg) from DSC for Various Imidazole-Containing Polymers

Polymer SystemGlass Transition Temperature (Tg) (°C)Measurement Conditions
Poly(N-vinylimidazole) (PVIm)171Second heating scan at 10°C/min. acs.org
Poly(N-vinylimidazole) (PVIm)131Second heating scan at 10°C/min. polymersource.ca
PVA/imidazole membrane147.5Second heating cycle. thaiscience.info
PSSA-co-PVIm/PVA/imidazole blend127.5 - 143.5Second heating cycle. thaiscience.info

This table presents Tg values for various imidazole-based polymers as determined by DSC.

Thermogravimetry-Mass Spectrometry (TG-MS) is a powerful hyphenated technique that combines the quantitative mass loss information from TGA with the qualitative and quantitative identification of evolved gases by mass spectrometry. jeol.commsesupplies.com This provides a detailed understanding of the decomposition mechanism of materials. rsc.org

For poly(N-vinylimidazole) (PVIm), TG-MS analysis reveals that the initial mass loss below 200°C is due to adsorbed water, followed by the liberation of acetone between 200°C and 340°C. acs.org The major thermal decomposition of PVIm occurs in a single main step between 340°C and 500°C. researchgate.netfigshare.com

The primary decomposition products identified by TG-MS are 1H-imidazole (m/z 68) and 1-vinylimidazole (m/z 94). researchgate.netacs.org The formation of 1H-imidazole begins at around 400°C, resulting from the homolytic scission of the carbon-nitrogen bond in the side group. acs.org The formation of 1-vinylimidazole, the monomer, starts at a slightly higher temperature (around 430°C) and is a result of main-chain scission followed by depolymerization. acs.org Benzene (B151609) (m/z 78) is also detected as a minor product, with its formation starting around 400°C. acs.org

These findings indicate that the thermal decomposition of PVIm is governed by two simultaneous main processes: side group elimination leading to 1H-imidazole and free radical depolymerization yielding 1-vinylimidazole. acs.org

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a destructive analytical technique used to characterize the composition of complex and insoluble materials like polymers. shimadzu.comd-nb.info The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments which are then separated by GC and identified by MS. measurlabs.comcsic.es

Py-GC/MS studies on poly(N-vinylimidazole) (PVIm) corroborate the findings from TG-MS. acs.org Experiments carried out in the temperature range of 300-600°C show that the formation of 1-vinylimidazole and alkylaromatic compounds becomes significant above 400°C, which is a higher temperature than that observed for the formation of 1H-imidazole and benzene. acs.org The highest intensity for all major decomposition products is observed at a pyrolysis temperature of 500°C. acs.org

The major products identified are 1H-imidazole and 1-vinylimidazole, along with minor products including benzene and other alkyl aromatics. researchgate.netacs.org The relative abundance of imidazoles compared to aromatics suggests that homolytic C-N bond scission is the dominant pathway for the formation of 1H-imidazole, rather than a zip-elimination mechanism. researchgate.netacs.org

Table 3: Major Decomposition Products of PVIm Identified by Py-GC/MS at 500°C

Retention Time (min)CompoundMolecular Weight
Not specifiedBenzene78
Not specified1H-imidazole68
Not specified1-vinylimidazole94
11.402-methyl-1H-benzimidazole132
12.25Biphenyl154
12.921-phenylimidazole144
19.062,6-di(imidazol-1-yl)-hex-1-ene216

This table lists some of the identified pyrolysis products of PVIm at 500°C. Data sourced from a study on the thermal decomposition of PVIm. acs.org

Microscopic and Elemental Characterization

Microscopic techniques are essential for visualizing the surface morphology and internal structure of materials, while elemental analysis confirms their chemical composition.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the sample's surface topography and composition.

SEM has been used to study the morphology of various materials incorporating vinylimidazole. For instance, in a study of poly(vinylimidazole-co-butyl acrylate) membranes, SEM was used to observe the surface and thickness of the membranes. rsc.org In another application, SEM analysis of alginate grafted with poly(N-vinyl imidazole) showed changes in the surface morphology of the alginate after the grafting process. rsc.org

For ionically tagged cross-linked poly(vinyl imidazole)s, SEM micrographs revealed that the catalyst particles are in the nanoscale and are not completely agglomerated. nih.govacs.org Similarly, SEM has been used to analyze the surface morphology of polymer blends containing imidazolium-based ionic liquids, showing how the distribution and aggregation of the ionic liquid on the film surface are dependent on its concentration. mdpi.com In a study of a newly synthesized film of PVA modified guar (B607891) gum with tamarind seed kernel powder, SEM revealed a homogeneous and porous surface. ajrconline.org

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used in conjunction with electron microscopy to determine the elemental composition of a sample. bruker.comwikipedia.orglibretexts.orgthermofisher.com It functions by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. bruker.comlibretexts.org Each element produces a unique set of X-ray peaks, allowing for both qualitative and quantitative elemental analysis and the creation of elemental maps to visualize the distribution of elements within a material. bruker.comwikipedia.org

In the study of materials derived from this compound, such as poly(this compound) (PVI), EDX is instrumental in confirming the presence and uniform distribution of expected elements. For instance, in novel mesoporous cross-linked poly(vinyl imidazole)s, EDX analysis verified the presence of carbon, nitrogen, oxygen, sulfur, and chlorine in [PVI-SO3H]Cl and carbon, nitrogen, oxygen, sulfur, chlorine, and iron in [PVI-SO3H]FeCl4. acs.org This confirmed the successful synthesis and functionalization of the polymers. acs.org

Furthermore, elemental mapping via EDX provides visual evidence of the homogeneity of these elements across the catalyst surface. acs.orgnih.gov This is crucial for applications where a uniform distribution of active sites is necessary for consistent performance. rsc.org For example, in imidazolium-based zwitterionic polymer coatings, EDX mapping confirmed the successful and uniform coating on various substrates, including those with complex microstructures. nih.gov Similarly, in poly(acrylic acid-co-vinyl imidazole) hydrogel-supported palladium catalysts, EDX mapping demonstrated the uniform distribution of palladium, which is critical for its catalytic activity. mdpi.com

EDX has also been employed to analyze PVI-coated magnetic nanoparticles (MNPs) designed to complex rare earth metals. Single-particle EDX spectra confirmed the presence of gadolinium, terbium, erbium, and europium, with the following percentages: 2.9% Gd, 3.03% Tb, 4.11% Er, and 3.2% Eu, respectively. lew.ro In another study involving hybrid materials based on imidazo[4,5-b]porphyrins, EDX confirmed the successful grafting of a manganese complex and revealed a homogeneous distribution of all expected elements. mdpi.com

Table 1: Elemental Composition Data from EDX Analysis

Material Elements Detected Key Findings
[PVI-SO3H]Cl C, N, O, S, Cl Confirmed presence of all expected elements from functionalization. acs.org
[PVI-SO3H]FeCl4 C, N, O, S, Cl, Fe Verified the incorporation of iron into the polymer structure. acs.org
PVI-coated MNPs Gd, Tb, Er, Eu Confirmed the complexation of rare earth metals onto the nanoparticles. lew.ro
Mn(TMPIP)/TiO2 C, N, O, P, Mn, Ti Showed homogeneous distribution of all elements in the hybrid catalyst. mdpi.com
P(AA-co-VI)@Pd C, N, O, Pd Confirmed uniform distribution of Palladium in the hydrogel. mdpi.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES/AES)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples. msesupplies.com It can detect over 70 elements, often at trace levels (ppb), and is noted for its wide linear dynamic range and minimal chemical interference. msesupplies.com The technique is widely used for quantitative analysis in fields such as environmental testing, materials science, and drug safety. msesupplies.comresearchgate.net

In the context of this compound-based materials, ICP-OES is frequently used to quantify metal content with high precision. For example, in the synthesis of hybrid materials involving imidazo[4,5-b]porphyrins, ICP-OES was used to determine the content of manganese, phosphorus, and titanium. mdpi.com It was also crucial in confirming that catalyst leaching into the reaction mixture was negligible, with manganese content found to be less than 5 ppm after the catalytic cycle. mdpi.com

Similarly, in the development of main-chain polyimidazolium polymers as precursors for nitrogen-doped carbon, ICP-OES was employed to ensure the absence of inorganic impurities, such as sodium salts used during anion exchange, confirming they were below the 0.05 wt% detection limit. mpg.de For poly(acrylic acid-co-vinyl imidazole) hydrogel-supported palladium catalysts, ICP-OES precisely measured the palladium loading to be 0.012 mmol/g. mdpi.com This quantitative data is vital for understanding the catalyst's structure-activity relationship. mdpi.com

Furthermore, studies on poly(ethylene glycol dimethacrylate-n-vinyl imidazole) beads for heavy metal removal have utilized ICP-OES to determine the uptake of metal ions by the byssus matrix. researchgate.net This demonstrates the utility of ICP-OES in evaluating the performance of these materials in environmental remediation applications.

Table 2: ICP-OES Analysis Findings

Material/Study Element(s) Quantified Result
Mn(TMPIP)/TiO2 Hybrid Catalyst Mn < 5 ppm in reaction mixture post-catalysis. mdpi.com
Main-chain Imidazolium (B1220033) Polymer Na < 0.05 wt%. mpg.de
P(AA-co-VI)@Pd Hydrogel Pd 0.012 mmol/g. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For materials derived from this compound, XPS provides invaluable information about the surface chemistry. In an investigation of poly(p-xylylene) nanofilms with imidazole side chains, XPS was used to determine the chemical composition of the films. mdpi.com The survey spectra revealed the atomic percentages of carbon (86.5 at. %), nitrogen (6.4 at. %), and oxygen (7.1 at. %). mdpi.com Deconvolution of the high-resolution C 1s and N 1s spectra confirmed the expected chemical structure, with peaks corresponding to aliphatic/aromatic carbons, C-N bonds, and the amine and imine nitrogens of the imidazole units. mdpi.com XPS analysis also confirmed the coordination of Zn2+ ions with the imidazole units, evidenced by a shift in the N 1s peaks to higher binding energies. mdpi.com

In the characterization of poly(1-vinylimidazole)-coated magnetic nanoparticles, XPS was a key technique for investigating the chemical surface analysis of the functionalized nanoparticles. lew.ro Similarly, for main-chain polyimidazolium polymers, XPS was used to characterize the surface element composition. mpg.de Studies on polyampholytic polymer films also utilized XPS to analyze the surface composition, referencing the C 1s signal to ensure accuracy. diva-portal.org

Table 3: XPS Analysis of this compound-based Materials

Material Key XPS Findings
Poly(p-xylylene) with imidazole side chains Elemental composition (C, N, O) determined. mdpi.com Deconvoluted spectra confirmed C-C, C-N, and imidazole N environments. mdpi.com Shift in N 1s peak confirmed Zn2+ coordination. mdpi.com
Poly(1-vinylimidazole)-coated magnetic nanoparticles Confirmed the chemical surface modification of the nanoparticles. lew.ro
Main-chain Imidazolium Polymers Characterized the surface elemental composition. mpg.de

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. mdpi.com TEM can reveal the size, shape, and morphology of nanoparticles and the internal structure of materials at the nanoscale. mdpi.comnih.gov It is often used to study the dispersion of nanoparticles within a matrix and to visualize the morphology of polymer aggregates. rsc.orgnih.gov

In the study of this compound-based materials, TEM has been used to characterize the morphology of various nanostructures. For instance, TEM images of mesoporous cross-linked poly(vinyl imidazole) sulfonic acid chloride showed that the material consists of nanostructured cross-linked polymers with an average channel size of around 50 nm. acs.orgnih.gov For poly(1-vinylimidazole)-coated magnetic nanoparticles, TEM revealed aggregated nanoparticles coated with a significant amount of polymer material. lew.ro

TEM has also been instrumental in studying the self-assembly of copolymers containing vinyl imidazole. Cryo-HRTEM images of fluorous amphiphilic ionic copolymers demonstrated a well-defined spherical morphology in water. researchgate.net In another study, TEM was used to observe the thermoreversible morphological transition of block copolymer worm gels, providing visual evidence of changes in the nanoscale structure with temperature. rsc.org

Furthermore, in the development of poly(acrylic acid-co-vinyl imidazole) hydrogel-supported palladium catalysts, TEM was used alongside other techniques to characterize the structure and morphology of the catalyst. mdpi.com

Table 4: Nanoscale Structural Information from TEM

Material TEM Observation
Mesoporous [PVI-SO3H]Cl Nanostructured polymer with average channel size of ~50 nm. acs.orgnih.gov
PVI-coated Magnetic Nanoparticles Aggregated nanoparticles with a visible polymer coating. lew.ro
Fluorous amphiphilic ionic copolymer Self-assembled spherical morphology in water. researchgate.net

Diffraction Techniques

X-ray Diffraction (XRD) for Crystallinity and Structure

X-ray Diffraction (XRD) is a non-destructive analytical technique used for the characterization of crystalline materials. lucideon.com It provides information about the crystal structure, phase, and degree of crystallinity of a sample. lucideon.comresearchgate.net The technique works by irradiating a sample with X-rays and measuring the intensities and scattering angles of the X-rays that are diffracted by the crystal lattice. icdd.com

In the context of this compound and its polymers, XRD is used to assess the amorphous or crystalline nature of the materials. For instance, a study on main-chain polyimidazolium polymers used XRD to record the diffraction pattern of the carbon product derived from the polymer. mpg.de The resulting pattern helps in understanding the structural organization of the carbonized material.

A study of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, a related imidazole derivative, utilized single-crystal XRD to confirm its molecular and crystal structure. mdpi.com The analysis revealed the compound crystallizes in a monoclinic system and provided precise unit cell dimensions. mdpi.com While not directly on this compound, this demonstrates the power of XRD in elucidating the detailed three-dimensional structure of imidazole-containing compounds.

For polymeric materials, XRD patterns typically show broad halos for amorphous structures and sharp peaks for crystalline domains. researchgate.net The degree of crystallinity can be calculated from the relative areas of the crystalline peaks and the amorphous halo. researchgate.net This information is crucial as the crystallinity can significantly influence the physical and mechanical properties of the polymer.

Table 5: XRD Analysis of Imidazole-Related Compounds

Compound/Material Crystal System Key Structural Information
4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine Monoclinic a = 15.673(3) Å, b = 4.7447(8) Å, c = 17.615(3) Å, β = 99.067(17)°. mdpi.com
Main-chain Imidazolium Polymer-derived Carbon Not specified Used to characterize the structure of the final carbon product. mpg.de

Electrochemical and Conductivity Measurements

Electrochemical and conductivity measurements are essential for characterizing the electrical properties of materials derived from this compound, particularly for applications in batteries, fuel cells, and sensors.

Electrochemical impedance spectroscopy (EIS) is a common technique used to measure the ionic conductivity of polymer electrolytes. In a study of vinylimidazole-based polymer electrolytes for calcium batteries, EIS was performed over a range of temperatures (25 to 70 °C). acs.org The results showed impressive room temperature ionic conductivities of greater than 1 mS/cm, which is attributed to the effective coordination of calcium ions with the imidazole groups and the presence of unreacted vinylimidazole monomer acting as a liquid electrolyte within the polymer matrix. acs.orgchemrxiv.org The Nyquist plots obtained from EIS allow for the determination of the bulk resistance of the electrolyte, from which conductivity is calculated. acs.org

Cyclic voltammetry (CV) is another important electrochemical technique used to study the redox properties of materials. For copolymers of vinylferrocene and vinylimidazole, CV was used to determine the redox potentials. pittstate.edu The results showed that the redox potential was influenced by the ratio of the two monomers in the copolymer. pittstate.edu

The proton conductivity of imidazole-containing polymers is also a key parameter for their use in proton exchange membrane fuel cells (PEMFCs). For copolymers of styrene (B11656) sulfonic acid and vinyl imidazole, proton conductivity was measured under both dry and humidified conditions. thaiscience.info In another study, polymers with 1H-1,2,3-triazole moieties, which are structurally related to imidazole, were synthesized and their proton conductivity was measured using impedance spectroscopy, reaching a maximum of 17.5 µS/cm at 200 °C under anhydrous conditions. umass.edu

Table 6: Electrochemical and Conductivity Data

Material Measurement Technique Key Finding
Polyvinylimidazole-Ca(TFSI)2 Electrolyte Electrochemical Impedance Spectroscopy Room temperature ionic conductivity >1 mS/cm. acs.orgchemrxiv.org
Polyvinylimidazole-Ca(TFSI)2 Electrolyte (PVIm-0.5) Electrochemical Impedance Spectroscopy Room temperature impedance of 390 Ω. acs.org
Polyvinylimidazole-Ca(TFSI)2 Electrolyte (PVIm-1.0) Electrochemical Impedance Spectroscopy Room temperature impedance of 680 Ω. acs.org
Vinylferrocene-vinylimidazole copolymer (1:3) Cyclic Voltammetry E1/2 = 0.46 V. pittstate.edu
Polyacrylate with triazole moieties Impedance Spectroscopy Maximum anhydrous proton conductivity of 17.5 µS/cm at 200 °C. umass.eduresearchgate.net
Copolymers of styrene sulfonic acid and vinyl imidazole Impedance Spectroscopy Characterized for proton conductivity in PEMFC applications. thaiscience.info

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive diagnostic technique used to investigate the frequency-dependent impedance of a system, providing valuable insights into its electrochemical properties and interfacial phenomena. europa.eu This method involves applying a small sinusoidal AC perturbation (voltage or current) and measuring the corresponding response to determine the impedance. europa.eu In the context of materials derived from this compound, particularly poly(vinylimidazole) (PVIm), EIS is extensively employed to characterize the performance of polymer electrolytes, especially in applications like batteries and fuel cells. europa.eumdpi.com

The analysis of impedance data, often visualized in a Nyquist plot (plotting the imaginary part of impedance versus the real part), allows for the determination of key parameters such as solution resistance, charge transfer resistance, and double-layer capacitance. researchgate.netresearchgate.net For instance, in studies of PVIm-based polymer electrolytes for calcium batteries, Nyquist plots were used to evaluate the ionic conductivity. acs.org At room temperature, the impedance for a PVIm electrolyte with a 0.5 molar ratio of salt (PVIm-0.5) was 390 Ω, while a 1.0 molar ratio sample (PVIm-1.0) showed a higher impedance of 680 Ω. acs.org As the temperature was increased to 70 °C, the impedance for both electrolytes decreased significantly to approximately 180 Ω, indicating improved ionic transport. acs.org The high impedance values at room temperature are attributed to interfacial effects at the electrode-electrolyte boundary. acs.org

The data can be fitted to an equivalent electrical circuit (EEC) to model the electrochemical system. researchgate.netmdpi.com The selection of an appropriate EEC, such as a Randles circuit, helps in quantifying the contributions of different components like the electrolyte resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl). mdpi.comresearchgate.net Studies on hybrid sol-gel matrices doped with imidazole derivatives have used EIS to assess dielectric properties, showing that the doped materials exhibited higher normalized resistance compared to undoped matrices. mdpi.com

Table 1: Impedance Data for Poly(vinylimidazole)-Based Electrolytes acs.org
Electrolyte SystemTemperature (°C)Impedance (Ω)Key Observation
PVIm-0.5 (0.5 M Salt Ratio)25390Lower impedance compared to higher salt concentration at RT.
PVIm-1.0 (1.0 M Salt Ratio)25680Higher impedance suggests greater resistance to ion flow.
Neat PVIm (No Salt)2536,000Very high impedance, indicating poor ionic conductivity without salt.
PVIm-0.5 & PVIm-1.070~180Significant decrease in impedance due to enhanced ion mobility and better interfacial contact.

Conductivity Measurements in Polymer Electrolytes

The ionic conductivity of polymer electrolytes is a critical parameter for their application in electrochemical devices, and it is frequently determined from impedance data obtained via EIS. researchgate.netthaiscience.info For polymer electrolytes based on this compound, the imidazole group's ability to coordinate with cations plays a crucial role in facilitating ion transport. acs.orgnih.gov

Research has demonstrated that vinylimidazole-based polymer electrolytes can achieve impressive room-temperature ionic conductivities. acs.org For a gel electrolyte created by polymerizing vinylimidazole with calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂), room temperature conductivities of 0.54 mS/cm and 1.26 mS/cm were reported for different salt concentrations. acs.orgnih.gov These high conductivity values are attributed to the soft N–Ca²⁺ coordination provided by the polarizable imidazole rings. acs.org In contrast, neat poly(N-vinylimidazole) (PVIm) without any salt exhibits a much lower ionic conductivity of 1.7 × 10⁻⁵ S/cm. acs.org

The concentration of the charge carrier (salt) significantly influences conductivity. In one study, a PVIm-based electrolyte with a lower salt concentration (PVIm-0.5) showed higher ionic conductivity than one with a higher concentration (PVIm-1.0). nih.gov This is because while more salt provides more charge carriers, it can also increase the extent of polymer cross-linking, which may reduce ionic mobility. nih.gov The activation energy for ion hopping was found to be lower for the more conductive sample (0.19 eV for PVIm-0.5 vs. 0.27 eV for PVIm-1.0). nih.gov Other studies on poly(N-vinylimidazolium) salt polyelectrolytes have reported electrical conductivity in the range of 10⁻⁵ to 10⁻⁶ S cm⁻¹. researchgate.net

Table 2: Ionic Conductivity of Various Vinylimidazole-Based Polymer Electrolytes
Polymer Electrolyte SystemSaltTemperatureIonic Conductivity (S/cm)Reference
Poly(vinylimidazole) Gel Electrolyte (PVIm-0.5)Ca(TFSI)₂Room Temp.1.26 x 10⁻³ acs.org
Poly(vinylimidazole) Gel Electrolyte (PVIm-1.0)Ca(TFSI)₂Room Temp.5.4 x 10⁻⁴ acs.org
Neat Poly(N-vinylimidazole)NoneRoom Temp.1.7 x 10⁻⁵ acs.org
Poly(N-vinylimidazole)-HClO₄HClO₄30-90 °C10⁻⁵ to 10⁻⁶ researchgate.net
Poly-1/LiFSILiFSI30 °C1.08 x 10⁻⁴ researchgate.net
Poly-1/LiFSILiFSI80 °C3.53 x 10⁻⁴ researchgate.net

Calorimetric and Solution-Phase Interaction Studies

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. tainstruments.comazom.com This provides a complete thermodynamic profile of the molecular interaction in a single experiment, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). tainstruments.comtu-braunschweig.de From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the nature of the binding forces. tainstruments.com

While specific ITC studies focusing solely on this compound are not prevalent in the reviewed literature, the technique is highly applicable for characterizing the binding properties of its imidazole moiety. The nitrogen atoms in the imidazole ring can act as ligands, coordinating with various metal ions. nih.govpeacta.org ITC can be used to quantify the thermodynamics of these interactions. For example, ITC has been successfully used to study the complexation thermodynamics of Ni(II) with histidine, an amino acid that features an imidazole side chain. researchgate.net Such studies determine the formation constants and thermodynamic parameters for the metal-ligand complexes. researchgate.net

The experimental setup involves titrating a solution of a ligand (e.g., a metal salt) into a sample cell containing the molecule of interest (e.g., this compound or a polymer thereof). tu-braunschweig.de The resulting heat changes are measured to generate a binding isotherm, which is then fitted to a binding model. tu-braunschweig.de The choice of buffer is also critical, as the buffer's ionization enthalpy can contribute to the measured heat if proton exchange occurs upon binding. azom.com The use of buffers with different ionization enthalpies, such as imidazole itself, can help determine if the binding process is linked to protonation or deprotonation events. azom.com

Table 3: Thermodynamic Parameters Obtainable from ITC tainstruments.comtu-braunschweig.de
ParameterSymbolDescription
Binding ConstantKₐMeasures the affinity of the ligand for the macromolecule. The inverse (1/Kₐ) is the dissociation constant (Kₑ).
Enthalpy ChangeΔHThe heat released (exothermic) or absorbed (endothermic) upon binding, reflecting changes in bonding energies.
StoichiometrynThe molar ratio of the ligand to the macromolecule in the formed complex.
Gibbs Free Energy ChangeΔGCalculated from ΔG = -RTln(Kₐ). Indicates the spontaneity of the binding process.
Entropy ChangeΔSCalculated from ΔG = ΔH - TΔS. Reflects the change in disorder of the system upon binding.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. catalysis.blogtu-darmstadt.de The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. catalysis.blogcovalentmetrology.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, and this relationship is used to calculate the hydrodynamic diameter (or radius) of the particles via the Stokes-Einstein equation. tu-darmstadt.decovalentmetrology.com

DLS is a key characterization tool for materials involving this compound, especially in the form of polymers, copolymers, and composite nanoparticles. For example, in the synthesis of pH- and anion-responsive opal films, DLS was used to monitor the growth of core-shell particles made from a poly((n-butyl acrylate)-co-(1-vinylimidazole)) copolymer. acs.org The hydrodynamic diameter was measured at each stage of the synthesis, confirming the predictable growth of the particles. acs.org The final core particles had a hydrodynamic diameter of approximately 175 nm, which grew to 370 nm after the formation of the vinylimidazole-containing shell. acs.org

In another study, DLS was employed to analyze the particle size of composite particles formed during silicic acid condensation in the presence of an imidazole-containing polymer. researchgate.net The results provided data on the particle size distribution of the resulting composite nanoparticles. researchgate.net DLS is also used to study the aggregation properties of polymers in solution. Studies on poly(N-vinylimidazole) in ethanol (B145695) have used DLS to measure the hydrodynamic radius (Rh) of both single macromolecules and larger aggregates that form under certain conditions. researchgate.net

Table 4: DLS Data for Vinylimidazole-Containing Particles
Particle SystemMeasurement StageHydrodynamic Diameter (nm)Reference
Poly((n-butyl acrylate)-co-(1-vinylimidazole)) Core-Shell ParticlesPolystyrene Core~175 acs.org
Final Core-Shell Particle370 acs.org
Composite Particles with Imidazole-PolymerAfter Condensation (24h)~210 researchgate.net
Poly-imidazolium–triazole ParticlesPost Cross-linking~200 (submicron) & 1000-5000 (micron) rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Vinyl-1H-imidazole and its derivatives, and how can researchers optimize reaction conditions?

  • Methodological Answer : A common approach involves base-catalyzed reactions with π-deficient compounds. For example, reacting this compound with 1,1,2,2-tetracyanoethylene or dimethyl acetylenedicarboxylate under basic conditions yields pyrrolo[1,2-a]imidazoles. Optimization includes controlling temperature (room temperature to 80°C), solvent selection (e.g., THF or DMF), and reaction time (2–24 hours) to minimize polymerization . Characterization via 1^1H/13^13C NMR and mass spectrometry (MS) is critical to confirm product purity and structure.

Q. How should this compound be stored to prevent polymerization, and what stabilizers are effective?

  • Methodological Answer : Polymerization is mitigated by storing the compound at low temperatures (2–8°C) in inert atmospheres (argon or nitrogen). Adding radical inhibitors like hydroquinone (0.1–1% w/w) or using stabilized solvents (e.g., inhibitor-free THF) reduces spontaneous polymerization. Regular monitoring via gel permeation chromatography (GPC) can assess degradation .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm vinyl group positioning and imidazole ring substitution.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • FTIR : To track functional groups (e.g., C=C stretching at ~1600–1650 cm1^{-1}).
  • HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound participate in cycloaddition reactions, and what computational tools predict its reactivity?

  • Methodological Answer : As a dienophile, this compound undergoes Diels-Alder reactions with electron-deficient dienes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity. Software like Gaussian or ORCA aids in predicting orbital interactions (HOMO-LUMO gaps) and activation energies. Experimental validation via kinetic studies (e.g., variable-temperature NMR) is recommended .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent polarity, or moisture sensitivity. Systematic replication studies should:

  • Compare anhydrous vs. hydrated conditions.
  • Test alternative bases (e.g., K2_2CO3_3 vs. DBU).
  • Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).
  • Cross-validate results with independent characterization (e.g., X-ray crystallography) .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50}.
  • Molecular Docking : Target proteins (e.g., EGFR or HIV reverse transcriptase) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What role does tautomerism play in the reactivity of this compound, and how is it experimentally verified?

  • Methodological Answer : Tautomeric shifts (e.g., 1H vs. 3H-imidazole forms) influence nucleophilic attack sites. Techniques include:

  • Dynamic NMR : To observe tautomer interconversion rates.
  • Isotopic Labeling : 15^{15}N-labeled compounds tracked via 1^1H-15^{15}N HMBC.
  • X-ray Diffraction : Resolve crystal structures to confirm dominant tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.